4-Chloro-5,8-difluoroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRUXKPHJQFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656133 | |
| Record name | 4-Chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-04-1 | |
| Record name | 4-Chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874781-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5,8-difluoroquinoline
This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 4-Chloro-5,8-difluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale behind the experimental choices, ensuring a robust and reproducible methodology.
Introduction
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous biologically active compounds, and the strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide details a reliable synthetic route starting from commercially available precursors and outlines a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the final compound.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process involving the construction of the quinoline core followed by chlorination. The proposed pathway leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below. The synthesis commences with the reaction of 2,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate, which is then thermally cyclized to the corresponding 4-hydroxyquinoline. Subsequent saponification and decarboxylation yield 5,8-difluoro-4-quinolinol. Finally, chlorination of the 4-hydroxy group furnishes the target compound, this compound.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Add absolute ethanol as a solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be recrystallized from ethanol/water.
Causality: This condensation reaction forms the key enamine intermediate. The use of a slight excess of EMME ensures complete consumption of the starting aniline. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for this reaction.
Step 2: Cyclization to Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
In a flask suitable for high-temperature reactions, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.[2]
-
Slowly add the crude diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate from the previous step to the hot solvent.
-
Maintain the temperature for 30-60 minutes to allow for complete cyclization.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Causality: This is a thermal cyclization reaction, specifically a Gould-Jacobs reaction. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent elimination of ethanol to form the quinoline ring system.
Step 3: Saponification to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the crude ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux until the solid has completely dissolved and the saponification is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The carboxylic acid product will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Acidification then protonates the carboxylate and the 4-hydroxy group, leading to the precipitation of the carboxylic acid.
Step 4: Decarboxylation to 5,8-Difluoro-4-quinolinol
-
The 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is decarboxylated by heating. This can be done by heating the solid neat or in a high-boiling solvent like diphenyl ether.[3]
-
Heat the material to its melting point or in the solvent to around 230-250 °C until the evolution of carbon dioxide ceases.
-
If a solvent is used, cool the mixture and collect the precipitated product by filtration. If performed neat, the crude solid can be used directly in the next step.
Causality: The 3-carboxy-4-hydroxyquinoline structure is prone to decarboxylation upon heating due to the stabilizing effect of the heterocyclic ring on the reaction intermediate.
Step 5: Chlorination to this compound
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the crude 5,8-difluoro-4-quinolinol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours.[4][5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Causality: Phosphorus oxychloride is a standard and effective reagent for converting a hydroxyl group at the 4-position of a quinoline ring to a chlorine atom. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Analytical Techniques and Expected Results
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the fluorine atoms at positions 5 and 8, with potential coupling to each other and to nearby protons.
2. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. For this compound (C₉H₄ClF₂N), the expected monoisotopic mass is approximately 199.00 Da.[6][7] The mass spectrum should also show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
3. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC or UPLC is the method of choice for determining the purity of the final product. A single sharp peak in the chromatogram under various detection wavelengths would indicate a high degree of purity. This technique is crucial for quality control, especially in the context of drug development.[8]
Summary of Physicochemical Properties
| Property | Value |
| CAS Number | 1208626-68-9 or 874781-04-1 |
| Molecular Formula | C₉H₄ClF₂N |
| Molecular Weight | 199.58 g/mol [7][9] |
| Monoisotopic Mass | 199.00003 Da[6] |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in drug discovery and materials science. The comprehensive characterization workflow ensures the production of a high-purity, structurally confirmed molecule, which is a prerequisite for any subsequent application.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
- 8. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Chloro-5,8-difluoroquinoline stands as a pivotal heterocyclic compound, drawing significant interest within medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom at the 4-position and fluorine atoms at the 5- and 8-positions, imparts distinct electronic and steric properties that are instrumental in modulating biological activity and material characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development. The document delves into its structural and electronic attributes, solubility, and spectral characteristics. Furthermore, it outlines detailed, field-proven methodologies for its analytical characterization, ensuring scientific integrity and reproducibility. This guide is intended to be a vital resource for scientists engaged in the synthesis, evaluation, and application of novel quinoline-based derivatives.
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antimalarial, and anticancer properties. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the quinoline ring system is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions. The electron-withdrawing nature of halogens can significantly influence the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and thereby impacting its pharmacokinetic and pharmacodynamic profile. This compound, with its specific trifunctionalization, represents a versatile building block for the synthesis of more complex molecules with tailored biological activities.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design. The following table summarizes its key physical and chemical data.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 874781-04-1 | [1][2] |
| Molecular Formula | C₉H₄ClF₂N | [1][2] |
| Molecular Weight | 199.58 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) (predicted) | - |
| XlogP (Predicted) | 3.0 | [3] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Chemical Structure and Representations
The structural framework of this compound is fundamental to its reactivity and interactions with biological targets.
2D and 3D Structural Representations
References
4-Chloro-5,8-difluoroquinoline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5,8-difluoroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, molecular structure, and physicochemical properties. Drawing upon the established reactivity and application of structurally related fluoroquinolines, this guide explores the potential synthetic utility and applications of this compound in the development of novel therapeutic agents and advanced materials. Methodologies for the synthesis and functionalization of the quinoline core are discussed, providing researchers with a foundational understanding for its incorporation into discovery pipelines.
Chemical Identity and Molecular Structure
This compound is a substituted quinoline with a molecular formula of C₉H₄ClF₂N.[1] The presence of a chlorine atom at the 4-position and two fluorine atoms at the 5- and 8-positions imparts unique electronic properties and reactivity to the molecule.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 874781-04-1; 1208626-68-9 | [2] |
| Molecular Formula | C₉H₄ClF₂N | [2] |
| Molecular Weight | 199.58 g/mol | |
| SMILES | Fc1ccc(F)c2c(Cl)ccnc12 | [1] |
| InChI Key | DZFRUXKPHJQFHH-UHFFFAOYSA-N | [1] |
Note: Discrepancies in the listed CAS numbers exist in supplier databases.
Molecular Structure Diagram
The structural formula of this compound is depicted below, illustrating the arrangement of the fused benzene and pyridine rings and the positions of the halogen substituents.
Caption: 2D Molecular Structure of this compound.
Potential Applications in Drug Discovery and Materials Science
While specific literature on this compound is emerging, the broader class of substituted chloro-fluoroquinolines serves as a crucial pharmacophore and building block in several areas of research and development.[3]
Pharmaceutical Intermediate
The quinoline scaffold is a common motif in a vast array of biologically active molecules.[3] Halogenation, particularly with chlorine and fluorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[4]
-
Oncology: Fluoroquinolone derivatives are being investigated as targeted cancer therapies.[3] The strategic placement of halogens on the quinoline core allows for regioselective functionalization, enabling the synthesis of libraries of compounds for screening against various cancer cell lines.[3]
-
Antiviral and Antibacterial Agents: The fluoroquinolone class of antibiotics is a prime example of the successful application of this scaffold in medicine.[5] The 4-chloro substituent serves as a versatile synthetic handle for introducing various side chains to explore structure-activity relationships (SAR) and develop new antibacterial and antiviral agents.[3][5] The synthesis of compounds like Diflomotecan, an anticancer agent, utilizes a chloroquinoline intermediate, highlighting the importance of this class of compounds.[6]
-
Agrochemicals: The versatility of chloro-fluoroquinolines extends to the development of novel pesticides and herbicides, aiming for increased efficacy and improved environmental profiles.[3]
Materials Science
Fluorinated organic compounds often exhibit unique optoelectronic properties.[3] Derivatives of this compound could be explored for their potential use in:
-
Organic Light-Emitting Diodes (OLEDs): The ability to fine-tune the electronic properties through substitution reactions makes these compounds attractive candidates for the development of new materials for OLEDs and other electronic components.[3]
-
Sensors and Advanced Coatings: The specific substitution pattern may lead to materials with tailored properties for use in chemical sensors and high-performance coatings.[3]
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through established methods for quinoline synthesis, followed by selective halogenation, or by utilizing appropriately substituted anilines as starting materials.
General Synthetic Workflow for Chloroquinolines
A common strategy for the synthesis of 4-chloroquinolines involves the cyclization of an aniline derivative, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.[7]
References
- 1. PubChemLite - this compound (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diflomotecan - Wikipedia [en.wikipedia.org]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity and Stability of the 4-Chloro-5,8-difluoroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Chloro-5,8-difluoroquinoline Scaffold
The quinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of anticancer and antimicrobial therapies. The introduction of fluorine atoms and a reactive chlorine handle at the 4-position, as seen in the this compound scaffold, provides a versatile platform for the synthesis of diverse compound libraries. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the quinoline ring system, impacting both the reactivity of the C4-chloro group and the overall stability of the molecule. This guide will delve into the fundamental aspects of this scaffold, providing field-proven insights and detailed experimental protocols.
Synthesis of the this compound Core
The construction of the this compound scaffold typically follows a well-established synthetic strategy in quinoline chemistry: cyclization of a suitably substituted aniline precursor followed by chlorination of the resulting 4-hydroxyquinoline intermediate.
Conceptual Workflow for Synthesis:
Caption: General synthetic route to this compound.
A common and effective method for the chlorination of the 4-hydroxyquinoline precursor is the use of phosphorus oxychloride (POCl₃), often heated to drive the reaction to completion.
Exemplary Synthetic Protocol: Chlorination of 4-Hydroxy-5,8-difluoroquinoline
This protocol is based on established methods for the synthesis of similar 4-chloroquinoline derivatives.
Materials:
-
4-Hydroxy-5,8-difluoroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Toluene, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-5,8-difluoroquinoline (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Reactivity at the C4-Position: A Gateway to Diverse Functionality
The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the fluorine atoms on the benzene portion of the scaffold. This high reactivity makes it an excellent electrophilic partner for a wide range of nucleophiles. Furthermore, the C-Cl bond provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of functionalizing the this compound scaffold. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.
General SNAr Mechanism:
Caption: The addition-elimination mechanism of SNAr at the C4-position.
Common Nucleophiles and Reaction Conditions:
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |
| Amines | Primary/Secondary Amines, Anilines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | 4-Aminoquinolines |
| Alcohols/Phenols | Alkoxides, Phenoxides | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 4-Alkoxy/Aryloxyquinolines |
| Thiols | Thiolates | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 4-Thioetherquinolines |
A general procedure for the reaction of 7-substituted-4-chloro-quinolines with butyl amine involves heating a mixture of the chloroquinoline (2.5 mmol) and butyl amine (5 mmol) to 120–130 °C for 6 hours with constant stirring.[1] After cooling, the mixture is worked up with dichloromethane and washed with aqueous NaHCO₃, water, and brine.[1] The organic layer is then dried and concentrated, with the product precipitated from a hexane:chloroform mixture.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the 4-chloroquinoline scaffold is a suitable substrate for these powerful transformations. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction couples the 4-chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, yielding 4-aryl- or 4-vinyl-quinolines. Anhydrous conditions can be employed for these couplings.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety at the C4-position by coupling with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to traditional SNAr, especially for less reactive amines. The reaction couples the 4-chloroquinoline with an amine in the presence of a palladium catalyst and a suitable ligand.[2][3]
General Catalytic Cycle for Cross-Coupling (e.g., Suzuki Coupling):
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stability of the this compound Scaffold
The stability of a chemical scaffold is a critical parameter in drug discovery and development, influencing storage, formulation, and in vivo behavior. The this compound core, like many fluoroquinolones, exhibits specific stability characteristics.
Key Stability Considerations:
-
Thermal Stability: Fluoroquinolones generally exhibit good thermal stability. Studies on related compounds like ciprofloxacin and norfloxacin have shown high stability up to 200 °C.
-
Photostability: A known liability of the fluoroquinolone class is their susceptibility to photodegradation. The presence of a halogen at position 8 can particularly increase phototoxicity. While the 5,8-difluoro substitution pattern's specific impact requires direct investigation, it is prudent to protect compounds based on this scaffold from light during storage and handling.
-
pH Stability: The quinoline nitrogen is basic and can be protonated under acidic conditions. Under strongly basic conditions, hydrolysis of the C4-chloro group can occur, although it is generally stable under moderately basic conditions used in many coupling reactions. The stability of fluoroquinolones can be pH-dependent, with some compounds showing degradation at pH values above 6.
-
Oxidative and Reductive Stability: The scaffold is generally stable to common oxidizing and reducing agents used in synthetic transformations. However, strong oxidizing conditions can lead to degradation of the quinoline ring system.
Characterization of the this compound Scaffold
Accurate characterization is essential to confirm the identity and purity of the synthesized scaffold and its derivatives. Standard analytical techniques are employed for this purpose.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 874781-04-1 | [4] |
| Molecular Formula | C₉H₄ClF₂N | [4] |
| Molecular Weight | 199.58 g/mol | [4] |
Spectroscopic Data (Predicted and Experimental Analogs):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic aromatic signals for the quinoline core protons. The chemical shifts will be influenced by the electron-withdrawing fluorine and chlorine atoms.
-
¹³C NMR: The carbon NMR will display signals for the nine carbon atoms of the quinoline ring. The carbons attached to fluorine will show characteristic C-F coupling.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its predictable and robust synthesis, coupled with the high reactivity of the C4-chloro group towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its successful application in the quest for new and improved therapeutic agents. Future research will likely focus on exploring novel transformations at the C4-position and further elucidating the structure-activity and structure-property relationships of its derivatives.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Spectroscopic Characterization of 4-Chloro-5,8-difluoroquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 4-Chloro-5,8-difluoroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a robust theoretical framework for the characterization of this compound and related substituted quinolines. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also provided.
Introduction: The Significance of this compound
Quinolines are a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals.[1] The introduction of halogen substituents, particularly fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, represents a promising building block for the synthesis of novel therapeutic agents and functional materials. An unambiguous structural elucidation through spectroscopic methods is paramount for its application in research and development.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₄ClF₂N), high-resolution mass spectrometry (HRMS) is essential for confirming its empirical formula.
Predicted Mass Spectrometric Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. These predictions are based on its molecular formula and the natural isotopic abundance of its constituent atoms.[2]
| Adduct | Predicted m/z |
| [M]⁺ | 198.99948 |
| [M+H]⁺ | 200.00731 |
| [M+Na]⁺ | 221.98925 |
| [M-H]⁻ | 197.99275 |
| Isotopic Pattern | |
| M (¹²C₉¹H₄³⁵Cl¹⁹F₂¹⁴N) | 199.0000 |
| M+1 | 9.8% |
| M+2 (³⁷Cl isotope) | 32.0% |
Interpretation of the Mass Spectrum
The key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This distinctive pattern provides strong evidence for the presence of a single chlorine atom in the molecule.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the quinoline ring, providing further structural information.[5]
Experimental Protocol for Mass Spectrometry
A robust protocol for acquiring high-resolution mass spectra is crucial for the unambiguous identification of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
-
Data Acquisition:
-
Acquire the spectrum in both positive and negative ion modes to observe different adducts.
-
Ensure the mass resolution is sufficient to distinguish between ions of similar nominal mass.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
Experimental Workflow: Mass Spectrometry
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared Absorption Bands
The following table lists the predicted characteristic IR absorption bands for this compound based on the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretching (aromatic) |
| 1620-1580 | Medium | C=N stretching (in quinoline ring) |
| 1550-1450 | Strong | C=C stretching (aromatic ring) |
| 1300-1200 | Strong | C-F stretching (aryl fluoride) |
| 1100-1000 | Medium | C-Cl stretching (aryl chloride) |
| 900-675 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F and C=C stretching vibrations. The presence of multiple strong bands in the 1550-1450 cm⁻¹ region is characteristic of the quinoline ring system. The C-Cl stretch may be less intense and appear in the fingerprint region. The C-H out-of-plane bending vibrations can provide information about the substitution pattern on the aromatic rings.[6][7]
Experimental Protocol for IR Spectroscopy
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Experimental Workflow: Infrared Spectroscopy
Caption: Workflow for Infrared Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted proton NMR spectrum is based on the analysis of substituent effects on the quinoline ring system.[1][8]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | d | J(H2,H3) ≈ 5 |
| H-3 | 7.4 - 7.6 | d | J(H3,H2) ≈ 5 |
| H-6 | 7.2 - 7.4 | dd | J(H6,H7) ≈ 8, J(H6,F5) ≈ 6 |
| H-7 | 7.6 - 7.8 | dd | J(H7,H6) ≈ 8, J(H7,F8) ≈ 10 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted carbon NMR spectrum reflects the influence of the electronegative substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 148 - 150 |
| C-4a | 125 - 127 |
| C-5 | 155 - 157 (d, J≈250) |
| C-6 | 115 - 117 |
| C-7 | 118 - 120 |
| C-8 | 153 - 155 (d, J≈250) |
| C-8a | 140 - 142 |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Fluorine NMR is crucial for confirming the positions of the fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-5 | -120 to -125 | dd |
| F-8 | -130 to -135 | dd |
Interpretation of the NMR Spectra
-
¹H NMR: The protons on the quinoline ring will appear in the aromatic region (7.0-9.0 ppm). The H-2 proton is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene ring (H-6 and H-7) will show coupling to the adjacent fluorine atoms, resulting in doublet of doublets splitting patterns.[9]
-
¹³C NMR: The carbon atoms directly attached to the fluorine atoms (C-5 and C-8) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF ≈ 250 Hz), appearing as doublets in the proton-decoupled spectrum. The carbon attached to the chlorine atom (C-4) will also be significantly downfield.
-
¹⁹F NMR: The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. These signals will likely be doublets of doublets due to coupling with the adjacent protons (H-6 and H-7).
Experimental Protocol for NMR Spectroscopy
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved to obtain sharp NMR signals.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
To aid in structural elucidation, consider acquiring two-dimensional NMR spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations, grounded in the fundamental principles of spectroscopy and analysis of related structures, offer a solid foundation for researchers working with this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality data for unambiguous structural confirmation. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable tool in the synthesis and characterization of novel quinoline-based molecules, ultimately accelerating progress in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 3. tutorchase.com [tutorchase.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Application of 4-Chloro-5,8-difluoroquinoline in Modern Medicinal Chemistry: A Technical Guide
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability.[3][4][5] This technical guide provides an in-depth exploration of 4-Chloro-5,8-difluoroquinoline, a versatile chemical intermediate poised for significant applications in drug discovery. While direct literature on this specific substitution pattern is nascent, this document will synthesize data from closely related fluorinated quinoline analogs to elucidate its synthetic utility, reactivity, and vast potential in developing next-generation therapeutics, particularly in oncology and infectious diseases. We will detail plausible synthetic routes, explore its reactivity as a precursor for diverse derivatives, and present its potential applications supported by robust data from analogous compounds. Furthermore, this guide includes detailed experimental protocols for the synthesis, derivatization, and biological evaluation of compounds stemming from this promising core.
The Quinoline Core and the Fluorine Advantage in Drug Design
The quinoline ring system is a recurring motif in numerous FDA-approved drugs, valued for its rigid bicyclic structure that can effectively orient substituents for optimal target interaction.[6] Its aromatic nature allows for diverse functionalization, making it a versatile template for library synthesis.
The introduction of fluorine has a profound impact on molecular properties.[5][7] Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can significantly increase a drug's half-life.[5]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also act as a hydrogen bond acceptor, further anchoring the molecule in a binding pocket.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[7]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[3]
The subject of this guide, this compound, combines the privileged quinoline scaffold with two fluorine atoms on the benzenoid ring and a reactive chloro group at the 4-position. This unique combination makes it an exceptionally valuable starting material for creating novel chemical entities with potentially superior pharmacological profiles.
Synthesis and Reactivity of this compound
Proposed Synthesis of the Core Scaffold
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from a commercially available difluoroaniline. A common approach for constructing the quinoline core is the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(2,5-difluoroanilino)methylenemalonate
-
To a round-bottom flask, add 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-110 °C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature. The resulting solid can be used in the next step without further purification, or it can be recrystallized from ethanol.
Step 2: Cyclization to 5,8-Difluoro-4-hydroxyquinoline-3-carboxylate
-
Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30 minutes.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Step 3: Saponification and Decarboxylation to 5,8-Difluoro-4-hydroxyquinoline
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until the solid dissolves.
-
Cool the solution to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid and heat it in a high-boiling point solvent like diphenyl ether at 250-260 °C until gas evolution ceases (decarboxylation).
-
Cool the mixture, add hexane to precipitate the product, filter, and dry.
Step 4: Chlorination to this compound
-
To the 5,8-difluoro-4-hydroxyquinoline from Step 3, add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography or recrystallization.
Reactivity at the 4-Position: A Gateway to Diverse Derivatives
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[8][9][10][11] This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, making the C4 carbon electrophilic. This provides a straightforward and versatile handle to introduce a wide range of functional groups, thereby creating libraries of novel compounds for biological screening.
Common nucleophiles that can readily displace the 4-chloro group include:
-
Amines (aliphatic and aromatic): Leading to 4-aminoquinoline derivatives, a class of compounds famous for their antimalarial and anticancer activities.[1][11]
-
Alcohols and Phenols: Forming 4-alkoxy and 4-aryloxy quinolines.
-
Thiols: Yielding 4-thioether derivatives.
-
Azides: Which can be further converted to amines or triazoles.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
In a microwave vial or round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP).
-
Add the desired nucleophile (1.1-1.5 eq).
-
If the nucleophile is an amine salt, add a base such as triethylamine or diisopropylethylamine (2.0 eq) to liberate the free amine.
-
Seal the vessel and heat the reaction mixture. For conventional heating, reflux for 4-24 hours. For microwave-assisted synthesis, heat at 100-150 °C for 15-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Potential Applications in Medicinal Chemistry
Based on the extensive literature on structurally similar quinoline derivatives, this compound is a promising scaffold for developing therapeutics in several key areas.
Anticancer Agents
The quinoline nucleus is a common feature in many anticancer agents.[2][12][13] Derivatives often act as kinase inhibitors, topoisomerase inhibitors, or modulators of other cancer-related pathways.[13][14]
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][15] For example, derivatives of 4-anilinoquinoline have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[14] The 5,8-difluoro substitution pattern on our core molecule could enhance binding to the ATP pocket of various kinases, potentially leading to highly potent and selective inhibitors.
Table 1: Anticancer Activity of Representative Substituted Quinolines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| 2,4-disubstituted quinolines | Various | Varies | Growth inhibition, apoptosis | [1] |
| 4-amino, 7-substituted-quinolines | MCF-7 (Breast) | Varies | Antiproliferative | [1] |
| 8-amino-5-(aryloxy)-6-methoxy-4-methylquinolines | T47D (Breast) | As low as 0.016 | Antiproliferative | [16] |
| 4-anilinoquinoline-3-carbonitriles | Various | Varies | EGFR inhibition | [14] |
This table synthesizes data from various sources on related quinoline compounds to illustrate potential efficacy.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of newly synthesized this compound derivatives against a panel of cancer cell lines.[17][18]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, PC3, A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial and Antifungal Agents
Fluoroquinolones are a well-established class of antibiotics.[19][20] While their primary mechanism in bacteria is the inhibition of DNA gyrase and topoisomerase IV, the quinoline scaffold itself has shown broader antimicrobial and antifungal activities.[21] The strategic placement of fluorine atoms can enhance this activity. For example, certain fluoroquinolones have demonstrated activity against Candida spp. and Aspergillus fumigatus.[21][22]
Derivatives of this compound could be synthesized and tested for their efficacy against a range of bacterial and fungal pathogens. The 4-amino derivatives are particularly promising starting points, given the success of this substitution pattern in other antimicrobial quinolines.
Table 2: Antimicrobial/Antifungal Activity of Representative Fluoroquinolones
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | Varies | [19] |
| Ciprofloxacin | P. aeruginosa | Varies | [19] |
| Moxifloxacin | L. monocytogenes | < 1.370 µM | [19] |
| Gatifloxacin | Candida spp. | >95% inhibition at 0.5% | [21] |
| Sparfloxacin | Trichophyton rubrum | Active | [21] |
MIC (Minimum Inhibitory Concentration). This table provides examples of the activity of known fluoroquinolones.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[23][24][25]
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the discovery of new therapeutic agents. Its strategic combination of a privileged quinoline core, activating fluorine substituents, and a reactive 4-chloro handle provides medicinal chemists with an ideal starting point for generating diverse chemical libraries. The strong precedent for the anticancer and antimicrobial activities of related fluorinated quinolines suggests that derivatives of this core are prime candidates for development in these critical therapeutic areas. The synthetic and experimental protocols detailed in this guide offer a clear roadmap for researchers to begin exploring the vast potential of this compound. Future work should focus on the synthesis of diverse libraries of 4-substituted derivatives and their systematic evaluation in a broad range of biological assays to unlock their full therapeutic potential.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. apec.org [apec.org]
- 25. woah.org [woah.org]
The Uncharted Territory: A Technical Guide to the Chemical Space of 4-Chloro-5,8-difluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Within this privileged heterocyclic family, halogenated quinolines, particularly those bearing fluorine and chlorine atoms, offer a unique combination of physicochemical properties that can be exploited for the design of novel therapeutic agents. This in-depth technical guide focuses on the 4-chloro-5,8-difluoroquinoline core, a largely unexplored scaffold with significant potential for the development of next-generation kinase inhibitors, anti-infective agents, and anti-cancer therapies. By providing a comprehensive overview of its synthesis, reactivity, and potential for chemical space exploration, supported by insights from computational modeling, this guide aims to equip researchers with the knowledge and tools necessary to unlock the therapeutic promise of this versatile molecule.
The Strategic Importance of the this compound Scaffold
The strategic placement of substituents on the quinoline ring system dramatically influences its biological activity. The 4-chloro group serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functionalities.[4][5] The fluorine atoms at the 5- and 8-positions are not mere spectators; they profoundly impact the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[6] This strategic halogenation pattern makes the this compound scaffold a highly attractive starting point for the design of targeted therapies.
Synthesis of the Core Scaffold: A Proposed Pathway
Proposed Synthetic Protocol:
-
Step 1: Condensation. Reacting 2,5-difluoroaniline with diethyl (ethoxymethylene)malonate. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to facilitate the initial condensation and subsequent cyclization.
-
Step 2: Cyclization. Thermal cyclization of the intermediate anilinodeithyl malonate derivative to form ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Saponification and Decarboxylation. The resulting ester is then saponified using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid in a high-boiling solvent will effect decarboxylation to afford 5,8-difluoroquinolin-4-ol.
-
Step 4: Chlorination. The final step involves the conversion of the 4-hydroxyquinoline to the desired 4-chloroquinoline. This is a standard transformation in quinoline chemistry, typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a solvent like N,N-dimethylformamide (DMF).[2] A similar procedure is used for the synthesis of ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[2]
Figure 1: Proposed synthetic pathway for this compound.
Exploring the Chemical Space: A Universe of Derivatives
The true potential of the this compound scaffold lies in the vast chemical space that can be accessed through modification at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms activates the C4 position for nucleophilic aromatic substitution, making it an ideal platform for library synthesis and lead optimization.
Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the C4 position is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles. This reaction is the cornerstone for diversifying the scaffold and exploring structure-activity relationships (SAR).
Experimental Protocol for a Generic SNAr Reaction:
-
Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 150 °C, depending on the reactivity of the nucleophile.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Figure 2: General scheme for SNAr at the C4 position.
Table 1: Representative Nucleophiles for C4-Functionalization
| Nucleophile Class | Example | Resulting C4-Substituent | Potential Biological Relevance |
| Amines | Anilines, Alkylamines, Heterocyclic amines | Amino | Kinase inhibition, Anticancer, Antimalarial |
| Thiols | Thiophenols, Alkylthiols | Thioether | Anticancer, Antimicrobial |
| Alcohols/Phenols | Phenols, Alkyl alcohols | Ether/Aryloxy | Various |
| Azoles | Imidazole, Triazole | Azolyl | Antifungal, Kinase inhibition |
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position.
Experimental Protocol for a Generic Suzuki Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered, and the product is isolated by extraction and purified by column chromatography.
Figure 3: General scheme for Palladium-catalyzed cross-coupling.
Biological Landscape and Therapeutic Opportunities
While the biological activity of derivatives of this compound is not yet extensively documented, the known pharmacology of related fluoro- and chloro-substituted quinolines provides a strong rationale for their investigation in several therapeutic areas.
Kinase Inhibition
Many quinoline-based compounds are potent kinase inhibitors, and the 4-aminoquinoline scaffold is a common feature in this class of drugs. The nitrogen at position 1 of the quinoline ring often acts as a hinge-binding motif, forming a crucial hydrogen bond with the kinase hinge region. The substituents at the C4 position can then be tailored to occupy the hydrophobic pocket of the ATP-binding site. The 5,8-difluoro substitution pattern can further enhance binding affinity through favorable interactions with the protein.
Anticancer Activity
Beyond kinase inhibition, 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism of action can be multifaceted, including intercalation into DNA, inhibition of topoisomerase, and disruption of autophagy. The exploration of different amine substituents at the C4 position of the this compound core could lead to the discovery of novel anticancer agents with improved efficacy and selectivity.
Anti-infective Potential
The fluoroquinolone class of antibiotics is a testament to the power of this scaffold in combating bacterial infections.[6] While the primary mechanism of action of traditional fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, new derivatives may exhibit novel mechanisms to overcome existing resistance. Furthermore, quinoline derivatives have shown promise as antifungal and antimalarial agents.[4][8] The this compound scaffold provides a fresh starting point for the design of new anti-infective drugs.
In Silico Exploration: Guiding Synthesis with Computational Chemistry
Computational methods are invaluable for navigating the vast chemical space of this compound derivatives in a rational and efficient manner.
Molecular Docking
Molecular docking simulations can be used to predict the binding modes and affinities of virtual libraries of derivatives within the active sites of relevant biological targets, such as kinases or bacterial enzymes.[9][10][11] This allows for the prioritization of compounds for synthesis and biological evaluation, saving significant time and resources.
Workflow for a Typical Docking Study:
-
Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) and prepare it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D library of virtual derivatives of this compound and minimize their energy.
-
Docking Simulation: Dock the ligand library into the defined binding site of the target protein using software such as AutoDock or Glide.
-
Analysis: Analyze the docking poses and scores to identify compounds with favorable predicted binding interactions and prioritize them for synthesis.
Figure 4: A simplified workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
Once a set of derivatives has been synthesized and their biological activity determined, QSAR models can be developed to establish a mathematical relationship between their chemical structures and biological activities.[1][2][12][13] These models can then be used to predict the activity of new, unsynthesized compounds and to gain insights into the key structural features that govern activity.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of chemical space with significant potential for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the fluorine atoms, makes it an ideal starting point for the development of novel kinase inhibitors, anticancer drugs, and anti-infective agents. This guide has provided a framework for the synthesis, diversification, and in silico evaluation of derivatives of this versatile core. The future of drug discovery relies on the exploration of such novel chemical matter, and the this compound scaffold is poised to play a significant role in this endeavor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus [ouci.dntb.gov.ua]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
4-Chloro-5,8-difluoroquinoline: A Versatile Fluorinated Building Block for Next-Generation Molecules
A Technical Guide for Advanced Organic Synthesis
Executive Summary: The Strategic Advantage of Fluorine in Quinoline Scaffolds
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance key molecular attributes such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] When integrated into privileged heterocyclic scaffolds like quinoline, which are prevalent in numerous biologically active compounds, the result is a powerful platform for innovation.[5][6]
4-Chloro-5,8-difluoroquinoline emerges as a particularly valuable building block at this intersection. Its architecture is primed for selective functionalization: the quinoline core provides a proven pharmacophore, the fluorine atoms at the C5 and C8 positions activate the aromatic system, and the chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a technical resource for leveraging its unique potential.
Physicochemical Properties and Structural Analysis
The utility of this compound begins with its fundamental physical and structural characteristics.
| Property | Value | Source |
| CAS Number | 874781-04-1 | [7] |
| Molecular Formula | C₉H₄ClF₂N | [7][8] |
| Molecular Weight | 199.58 g/mol | [7][9] |
| Appearance | Solid | |
| SMILES | Fc1ccc(F)c2c(Cl)ccnc12 | [7][8] |
| InChI | 1S/C9H4ClF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | [8] |
| InChIKey | DZFRUXKPHJQFHH-UHFFFAOYSA-N | [8] |
Expert Insight: Electronic Architecture
The reactivity of this molecule is dominated by the powerful electron-withdrawing effects of its substituents. The two fluorine atoms inductively pull electron density from the carbocyclic ring, and the heterocyclic nitrogen atom further depletes the pyridine ring.[10][11] This concerted electronic pull renders the C4 carbon, bonded to the chlorine, highly electrophilic and susceptible to attack by nucleophiles. This activation is the cornerstone of its utility in SNAr reactions.[12]
Proposed Synthesis of the Building Block
While multiple routes to substituted quinolines exist, a robust and common strategy involves the cyclization of an aniline precursor followed by chlorination of the resulting 4-hydroxyquinoline (quinolin-4-one).
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Chlorination of 4-Hydroxy-5,8-difluoroquinoline
This protocol details the critical conversion of the quinolin-4-one intermediate to the final chlorinated product, a reaction analogous to established methods for similar scaffolds.[13][14]
Materials:
-
4-Hydroxy-5,8-difluoroquinoline (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv, serves as reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl gas)
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 4-Hydroxy-5,8-difluoroquinoline (1.0 equiv). Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv).
-
Causality: Using excess POCl₃ ensures the reaction goes to completion and provides a fluid reaction medium. The reaction must be performed in a well-ventilated fume hood as it generates corrosive HCl gas.
-
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc), observing the consumption of the starting material.
-
Work-up - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic process and should be done with caution.
-
Causality: This step hydrolyzes the excess POCl₃ to phosphoric acid. The large volume of ice absorbs the heat generated.
-
-
Neutralization: Slowly add saturated NaHCO₃ solution to the acidic aqueous mixture until the effervescence ceases and the pH is neutral to basic (pH ~8).
-
Causality: Neutralization is essential to deprotonate any protonated product and prepare for organic extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary utility of this compound lies in its high reactivity towards a broad range of nucleophiles via the SNAr pathway.[11] This reaction proceeds through a well-established addition-elimination mechanism.[10][12]
Caption: The two-step addition-elimination mechanism of SNAr.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate.[11]
-
Formation of Meisenheimer Complex: This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization.[10]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product. This second step is typically fast.[12]
The presence of the fluorine atoms at C5 and C8 significantly accelerates the rate-determining first step by inductively stabilizing the negative charge of the Meisenheimer complex.
Applications in Advanced Synthesis
The straightforward and predictable reactivity of this compound makes it a valuable precursor for a wide array of target molecules.
Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a cornerstone of many FDA-approved drugs. By using this building block, medicinal chemists can rapidly generate libraries of novel fluorinated analogues to optimize potency, selectivity, and pharmacokinetic profiles.[2][6]
-
Oncology: Fluorinated quinolines are key components in targeted therapies. For example, the difluoroquinoline core is present in compounds like Diflomotecan, a topoisomerase inhibitor.[15] Derivatives of this compound can be synthesized to target various kinases or other cancer-related proteins, with the fluorine atoms potentially enhancing binding affinity and reducing metabolic degradation.[4]
-
Antimicrobials: The fluoroquinolone class of antibiotics demonstrates the power of fluorine in enhancing antibacterial activity.[1] New derivatives can be synthesized to combat drug-resistant strains of bacteria and other pathogens.[6]
-
Antimalarials: As a close analogue to the core of chloroquine, this building block is an ideal starting point for developing new antimalarial agents to overcome resistance.[16]
Materials Science
Fluorinated aromatic compounds are known to possess unique electronic and photophysical properties.[5] Derivatives of this compound are being explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs): Fine-tuning the electronic properties by substituting the C4 position can lead to new materials for more efficient and stable display technologies.[5]
-
Sensors and Coatings: The robust nature of the fluorinated quinoline core makes it suitable for creating specialized sensors and durable, functional coatings.[5]
Agrochemicals
The versatility of this building block extends to the synthesis of novel herbicides and pesticides, where the fluorinated quinoline moiety can be tailored to exhibit specific biological activities against agricultural pests.[5]
Representative Experimental Protocol: Synthesis of 4-Anilino-5,8-difluoroquinoline
This protocol provides a practical example of a typical SNAr reaction, displacing the chlorine with an aniline nucleophile.
Materials:
-
This compound (1.0 equiv, e.g., 200 mg)
-
Aniline (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)
-
Reaction vial with a stir bar
-
Heating block or oil bath
Methodology:
-
Setup: To a reaction vial, add this compound (1.0 equiv), aniline (1.2 equiv), and a stir bar.
-
Causality: A slight excess of the nucleophile (aniline) helps drive the reaction to completion.
-
-
Solvent and Base: Add the solvent (DMF) followed by the base (DIPEA). Seal the vial.
-
Causality: DMF is an excellent polar aprotic solvent for SNAr reactions, solubilizing the reactants and facilitating the formation of the charged intermediate. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, preventing protonation of the aniline nucleophile.
-
-
Reaction: Heat the mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary to afford the pure 4-anilino-5,8-difluoroquinoline.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into a vast chemical space of high-value molecules. Its activated SNAr reactivity, coupled with the beneficial properties imparted by the fluorinated quinoline core, makes it an essential tool for researchers in drug discovery, materials science, and agrochemicals. This guide has outlined its synthesis, core reactivity, and key applications, providing the foundational knowledge for scientists to harness its full potential in their synthetic endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. PubChemLite - this compound (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. vapourtec.com [vapourtec.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Diflomotecan - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
literature review of 4-Chloro-5,8-difluoroquinoline and its analogs
An In-Depth Technical Guide to 4-Chloro-5,8-difluoroquinoline and its Analogs: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds. Its unique structure has made it a cornerstone in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications, from antimalarials like chloroquine to antibacterial agents like ciprofloxacin. The versatility of the quinoline core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.
A significant advancement in the field has been the strategic incorporation of fluorine atoms into the quinoline structure. Fluorine, being small and highly electronegative, can dramatically alter a molecule's properties by increasing its metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to the development of highly potent fluoroquinolone antibacterial agents, which are characterized by a fluorine atom at the C-6 position.
This guide focuses on a specific, highly versatile intermediate: This compound . The presence of two fluorine atoms at the 5 and 8 positions, combined with a reactive chloro group at the 4-position, makes this molecule a powerful building block for creating a diverse library of novel chemical entities with significant therapeutic potential in oncology, infectious diseases, and beyond.
Part 1: Synthesis and Chemical Reactivity
The synthetic utility of this compound lies in its straightforward preparation and the predictable reactivity of its functional groups.
General Synthesis of 4-Chloroquinolines
The synthesis of 4-chloroquinoline derivatives typically involves a multi-step process starting from a suitably substituted aniline. A common and effective method is the cyclization of an aniline derivative, followed by the conversion of a 4-hydroxyquinoline intermediate to the final 4-chloro product. While a specific protocol for this compound is not detailed in the reviewed literature, a general pathway can be constructed based on established methods for analogous compounds like 4-chloro-8-trifluoromethyl-quinoline.
The process generally involves:
-
Condensation: Reacting a substituted aniline (in this case, 2,5-difluoroaniline) with a reagent like ethyl ethoxymethylene malonate.
-
Cyclization: Heating the resulting intermediate to induce thermal cyclization, forming the 4-hydroxyquinoline ring system.
-
Saponification & Decarboxylation: Hydrolyzing the ester group and subsequently removing the resulting carboxylic acid to yield the 4-hydroxy-5,8-difluoroquinoline.
-
Chlorination: Reacting the 4-hydroxy intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.
Reactivity and Analog Synthesis
The primary site of reactivity on the this compound scaffold is the C4-position. The chlorine atom is an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, particularly nitrogen-based nucleophiles like primary and secondary amines. This reaction is the cornerstone for creating diverse libraries of 4-aminoquinoline analogs.
The fluorine atoms at the C5 and C8 positions are strongly electron-withdrawing, which influences the electron density of the quinoline ring and can enhance the reactivity of the C4-position towards nucleophiles.
Part 2: Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in anticancer and antimicrobial applications.
Anticancer Activity
The quinoline scaffold is prevalent in a variety of anticancer agents. Analogs derived from chloroquinolines have shown potent cytotoxic effects against numerous human cancer cell lines.
-
Mechanism of Action: While diverse, common mechanisms include the inhibition of tubulin polymerization, a critical process for cell division. Certain 4-aminoquinoline derivatives have also been shown to be particularly effective against breast cancer cell lines like MCF7 and MDA-MB468.
-
Structure-Activity Relationship (SAR): Studies on related compounds reveal that the nature of the substituent at the C4-position is critical for activity. For instance, the introduction of a 3,4,5-trimethoxyphenyl group via an amino linker has resulted in significant anticancer activity. Furthermore, research on 5-chloro-5,8-dideazaaminopterin, a quinazoline analog, showed that the presence of chlorine at position 5 provided superior growth inhibitory potency in compounds with a 2,4-diamino configuration.
Table 1: Representative Anticancer Activity of Quinoline Analogs
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline Derivative | MDA-MB468 (Breast) | GI₅₀ | 7.35 µM | |
| 4-Aminoquinoline Derivative | MCF-7 (Breast) | GI₅₀ | 8.22 µM | |
| 4-Halocolchicine | HCT116 (Colorectal) | In vivo | Higher activity than colchicine | |
| Oxadiazolyl-aminophenol | SNB-19 (CNS) | PGI | 65.12% at 10 µM |
| 4-Thiazolidinone Derivative | Leukemia (SR) | GI₅₀ | < 0.01 µM | |
GI₅₀: 50% Growth Inhibition concentration; PGI: Percentage Growth Inhibition.
Antibacterial Activity
The fluoroquinolone class of antibiotics represents one of the most significant successes in antibacterial drug discovery. These agents primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
-
Mechanism of Action: The core pharmacophore binds to the enzyme-DNA complex, stabilizing it and leading to breaks in the bacterial chromosome, which ultimately results in cell death. The C6-fluorine atom, common in most clinical fluoroquinolones, is known to significantly enhance both DNA gyrase binding and cell penetration.
-
Structure-Activity Relationship (SAR): Extensive research has established clear SAR for fluoroquinolones.
-
C5-Position: An amino group at C5 has been shown to be optimal for overall antibacterial properties in certain series.
-
C7-Position: Substituted piperazine rings are common at this position and are crucial for potency and spectrum of activity.
-
C8-Position: The substituent at C8 can influence activity and, notably, photostability. An 8-methoxy group can enhance stability against UV light, whereas an 8-fluoro group can lead to photodegradation and increased cytotoxicity upon irradiation. This suggests that the 5,8-difluoro substitution pattern requires careful evaluation for phototoxicity.
-
Antifungal and Antimalarial Potential
-
Antifungal Activity: Various quinoline derivatives have been evaluated for antifungal activity. For example, 7-chloroquinolin-4-yl arylhydrazone derivatives have shown activity against several Candida species, with a 2-fluoro substitution on the aryl ring demonstrating the highest potency. Hybrid molecules combining 8-hydroxyquinoline with ciprofloxacin have also been synthesized to explore dual-action antimicrobial agents.
-
Antimalarial Activity: The 4-aminoquinoline scaffold is the foundation of chloroquine, a historic antimalarial drug. Research continues into new analogs to overcome resistance. Systematic variation of the amino alcohol side chain at the C4-position has led to new compounds with potent antimalarial activity against Plasmodium falciparum and reduced central nervous system accumulation compared to older drugs like mefloquine.
Part 3: Key Experimental Protocols
To facilitate further research, this section provides standardized protocols for the synthesis and evaluation of this compound analogs.
Protocol: Synthesis of a 4-Aminoquinoline Analog
This protocol describes a general nucleophilic substitution reaction to synthesize a 4-amino-5,8-difluoroquinoline derivative.
Objective: To replace the 4-chloro group of this compound with a primary amine.
Materials:
-
This compound
-
Desired primary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Triethylamine or Potassium Carbonate)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in the chosen solvent.
-
Addition of Amine: Add 1.1 to 1.5 equivalents of the primary amine to the solution. If the amine salt is used or if scavenging the resulting HCl is desired, add 1.5 equivalents of a non-nucleophilic base.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the mixture into ice-water to precipitate the product. If ethanol was used, the solvent can be removed under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. If the product is basic, an acidic wash can be performed, followed by basification and re-extraction to purify.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography or recrystallization to obtain the final 4-amino-5,8-difluoroquinoline analog.
-
Characterization: Confirm the structure of the purified compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol: In Vitro Anticancer Activity Screening (SRB Assay)
This protocol is based on the NCI-60 screening program for evaluating the cytotoxic potential of novel compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a human cancer cell line by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460)
-
Complete cell culture medium and supplements
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader (492-515 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add the test compound in serial dilutions (e.g., from 10⁻⁴ to 10⁻⁸ M) to the wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 10-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance on a microplate reader at approximately 510 nm.
-
Data Analysis: Calculate the percentage growth for each concentration and determine the GI₅₀ value from the dose-response curve.
Conclusion and Future Outlook
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the facile reactivity of the 4-chloro position provide a robust platform for the development of novel therapeutic agents. The analogs derived from this scaffold have demonstrated significant and diverse biological activities, with particularly promising results in the fields of oncology and infectious diseases.
The structure-activity relationships highlighted in this guide underscore the importance of systematic modification. Future research should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of nucleophiles for substitution at the C4-position to generate novel chemical entities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent anticancer and antimicrobial compounds.
-
In Vivo Evaluation: Advancing lead compounds from in vitro screening to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Addressing Phototoxicity: Given the potential for instability in 8-fluoroquinolones, the photostability and phototoxicity of 5,8-difluoro analogs must be carefully evaluated, especially for compounds intended for systemic use.
By leveraging the unique properties conferred by the difluoro substitution pattern, researchers are well-positioned to develop next-generation quinoline-based therapeutics to address unmet needs in cancer and microbial infections.
safety and handling precautions for 4-Chloro-5,8-difluoroquinoline
An In-depth Technical Guide to the Safe Handling of 4-Chloro-5,8-difluoroquinoline
Introduction: this compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. However, as with many highly functionalized aromatic compounds, its reactivity necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the essential . The recommendations herein are synthesized from established best practices for handling halogenated quinolines and data from structurally similar compounds, providing a robust framework for its safe utilization in a laboratory setting. The core principle of this document is proactive risk mitigation, ensuring that the compound's potential can be explored while prioritizing the health and safety of laboratory personnel.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. Below are the key identifiers and computed properties for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1208626-68-9; 874781-04-1 | [1][2] |
| Molecular Formula | C₉H₄ClF₂N | [1][2] |
| Molecular Weight | 199.58 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Complexity | 190 | [3] |
Section 2: Hazard Identification and Risk Analysis
Due to a lack of specific toxicological data for this compound, this hazard assessment is based on data from structurally related chloro-fluoro quinolines. The primary hazards are associated with irritation and acute toxicity upon ingestion or inhalation.
GHS Hazard Classification (Extrapolated)
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5][6]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation).[5][6]
Toxicological Rationale: The quinoline core is a known structural motif in various bioactive and toxic compounds. Halogenation, particularly with chlorine and fluorine, can enhance membrane permeability and reactivity, increasing the potential for irritation to skin, eyes, and mucous membranes. Ingestion can lead to systemic effects, while inhalation of fine dust particles can cause irritation to the respiratory tract.[6][8]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards) to protect against splashes or airborne particles.[4][10]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene protective gloves. Always check for tears or punctures before use. Dispose of gloves immediately after handling the compound and wash hands thoroughly.[5]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.
-
-
Respiratory Protection: For situations with a high potential for aerosol generation or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges should be used.[4][12]
Caption: PPE Donning and Doffing Workflow.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a standardized protocol minimizes the risk of exposure and accidents.
Protocol for Weighing and Handling Solid this compound:
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatulas, weigh paper, vials, solvent).
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Tare the balance with the receiving vessel. Carefully transfer the desired amount of the solid compound using a clean spatula, avoiding the creation of dust.[9]
-
Transfer: Securely cap the vessel containing the weighed compound before removing it from the balance.
-
Dissolution: If making a solution, add the solvent to the solid within the fume hood. Cap and mix gently.
-
Cleanup: Clean any residual solid from the spatula and work surface with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4][7]
Section 5: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Some similar compounds are noted to be sensitive to heat, light, and moisture, suggesting these conditions should be avoided.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[7][13]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Section 6: Emergency Procedures
A clear and rehearsed emergency plan is essential.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][9] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]
Caption: Decision Tree for Emergency Exposure Response.
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Unused compound and contaminated disposables (gloves, weigh paper, absorbent materials) should be placed in a clearly labeled, sealed container for hazardous waste.[4][8]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour into drains.
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[13]
Conclusion
This compound is a valuable tool for chemical innovation. Its safe use hinges on a foundation of knowledge, preparation, and consistent adherence to safety protocols. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following standardized handling procedures, researchers can confidently and safely explore its scientific potential. Always prioritize safety and consult your institution's EHS department with any questions.
References
- 1. 1208626-68-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.at [fishersci.at]
- 6. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-5,8-difluoroquinoline
Introduction: Navigating the Synthesis of Functionalized Difluoroquinolines
The 5,8-difluoroquinoline scaffold is a privileged motif in medicinal chemistry and materials science, imparting unique electronic and metabolic properties to parent molecules. The targeted functionalization of this core, particularly at the C4 position, is a critical step in the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high precision and efficiency.[1] This guide provides an in-depth technical overview and field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-Chloro-5,8-difluoroquinoline. As a Senior Application Scientist, the following content is structured to not only provide step-by-step instructions but to also elucidate the underlying chemical principles that govern these powerful transformations.
The presence of two electron-withdrawing fluorine atoms on the quinoline ring significantly modulates the electronic landscape of the substrate. This has a dichotomous effect: while the C4 position is activated towards oxidative addition to the palladium(0) catalyst, the overall electron-deficient nature of the ring can also influence the subsequent steps of the catalytic cycle.[2] Furthermore, potential coordination of the quinoline nitrogen to the palladium center can sometimes lead to catalyst inhibition, a challenge that must be addressed through judicious selection of ligands.[3]
PART 1: The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle
At the heart of these transformations lies a fundamental catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[4] A general understanding of this cycle is paramount for troubleshooting and optimizing these reactions.
Figure 1: A generalized workflow for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide. The subsequent transmetalation step involves the transfer of the nucleophilic partner's organic group (from an organoboron, amine, or organocopper species) to the palladium center. Finally, reductive elimination expels the newly formed product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
PART 2: Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust and widely utilized method for the construction of biaryl and heteroaryl-aryl structures.[5] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C4 position.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For electron-deficient substrates like this compound, palladium catalysts bearing electron-rich and bulky phosphine ligands are often preferred. Ligands such as SPhos, XPhos, or RuPhos can enhance the rate of both oxidative addition and reductive elimination.[6] The steric bulk of these ligands also helps to prevent catalyst deactivation through the formation of inactive palladium dimers.
-
Base Selection: A base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex which facilitates transmetalation.[5] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed. The use of a stronger base like K₃PO₄ can sometimes be beneficial for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the "ate" complex.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos-Pd-G3 (2-5 mol%)
-
SPhos (4-10 mol%, if using Pd(OAc)₂)
-
K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
In a separate vial, dissolve the palladium source and ligand (if applicable) in a small amount of the degassed organic solvent.
-
Add the degassed solvent system to the Schlenk flask containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | SPhos-Pd-G3 | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 110 | 16 | 60-75 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[4] This reaction is particularly valuable for the introduction of primary and secondary amines at the C4 position of the 5,8-difluoroquinoline core.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for successful Buchwald-Hartwig aminations of chloroquinolines. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility.[1][7] The choice of ligand can influence the scope of the reaction with respect to both the aryl halide and the amine coupling partner.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases. The choice of base can be critical, as some amines are sensitive to strongly basic conditions.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Figure 2: A typical workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%) or a pre-catalyst like XPhos-Pd-G3 (1-3 mol%)
-
XPhos or RuPhos (2-6 mol%, if using Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane, degassed
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source, ligand (if applicable), and the base.
-
Add the degassed anhydrous solvent to the flask.
-
Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Dilute with an organic solvent and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | XPhos-Pd-G3 | LHMDS | Dioxane | 90 | 10 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 16 | 70-80 |
| 4 | Piperidine | RuPhos-Pd-G3 | NaOtBu | Dioxane | 100 | 12 | 85-95 |
PART 4: Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful means of introducing terminal alkynes onto the quinoline core, opening avenues for further synthetic manipulations via the versatile alkyne functionality.[9]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) species and a copper(I) co-catalyst (typically CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to circumvent issues with alkyne homocoupling (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.
-
Solvent: Solvents like THF, DMF, or acetonitrile are commonly used, often in combination with the amine base.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents)
-
Anhydrous THF or DMF, degassed
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Add the degassed anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 6 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 24 | 70-80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 70 | 12 | 65-75 |
Conclusion: A Versatile Platform for Discovery
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of functionalized quinoline derivatives. By understanding the fundamental principles of the catalytic cycles and carefully selecting the appropriate reaction partners and conditions, researchers can efficiently construct novel molecules with tailored properties for applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for the exploration of this rich and rewarding area of synthetic chemistry.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Aryl-5,8-difluoroquinolines
The 5,8-difluoroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the quinoline core profoundly alters the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. Arylation at the 4-position of this scaffold generates a class of compounds with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical C-C bond between the 4-Chloro-5,8-difluoroquinoline core and a diverse array of aryl and heteroaryl boronic acids or their esters.[1]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, a substrate characterized by an electron-deficient heteroaromatic system. The inherent electron-withdrawing nature of the quinoline nitrogen and the two fluorine atoms activates the C4-Cl bond towards oxidative addition, a key step in the catalytic cycle.[2] However, successful and high-yielding coupling requires careful selection and optimization of the catalyst system, base, and solvent to navigate potential challenges. This document outlines detailed protocols, explains the rationale behind procedural choices, and offers troubleshooting guidance for this critical transformation.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is fundamental to rational protocol design and optimization.
The cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides. The electron-deficient nature of the substrate facilitates this step.[2]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of coupling with an electron-deficient heteroaryl chloride like this compound hinges on the judicious selection of the following components.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst often effective for heteroaryl couplings.[6] For challenging substrates, advanced Buchwald precatalysts with bulky, electron-rich ligands can significantly improve yields and reaction rates.[7][8][9] |
| Ligand | dppf, PPh₃, Buchwald Ligands (XPhos, SPhos) | For heteroaryl chlorides, bulky and electron-rich phosphine ligands are recommended to accelerate both oxidative addition and reductive elimination.[5] Ligands like XPhos and SPhos are particularly effective for coupling challenging substrates.[7][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is essential to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with K₃PO₄ and Cs₂CO₃ often being more effective for less reactive chlorides.[5] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene/H₂O, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly employed. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be used, particularly with bases like K₃PO₄.[5] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. Microwave irradiation can be a valuable tool to shorten reaction times. |
Experimental Protocols
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: General Screening Protocol using PdCl₂(dppf)
This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5,8-difluoroquinoline.
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: High-Efficiency Protocol using a Buchwald Ligand/Precatalyst
For sterically hindered or electron-poor arylboronic acids, or to achieve higher yields and faster reaction times, a more advanced catalyst system is recommended.[5][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, XPhos Pd G3, and finely powdered K₃PO₄ to a dry reaction vessel.
-
Inert Atmosphere: Seal the vessel securely.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Reactions with this catalyst system are often complete within 1-6 hours.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality base or solvents; insufficient temperature. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active Buchwald precatalyst.[5] Ensure the base is finely powdered and anhydrous. Degas solvents thoroughly. Increase reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen; inefficient transmetalation. | Ensure a strictly inert atmosphere throughout the setup and reaction. Use a slight excess (1.2-1.5 equiv.) of the boronic acid. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or prolonged reaction at high temperature. | For sensitive boronic acids, consider using anhydrous conditions with K₃PO₄. Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature and monitor for conversion. Consider using a more active catalyst system that allows for lower reaction temperatures. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a valuable class of compounds for drug discovery and materials science. The electron-deficient nature of the substrate makes it a suitable candidate for this transformation. Success relies on the careful selection of a robust palladium catalyst system, an appropriate base, and optimized reaction conditions. The protocols provided herein offer reliable starting points for researchers, and the principles discussed should empower scientists to further optimize this reaction for their specific needs, enabling the efficient generation of novel 4-aryl-5,8-difluoroquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Chloro-5,8-difluoroquinoline with Primary Amines
Introduction
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of malaria and increasingly in oncology research.[1][2][3] The incorporation of fluorine atoms, as in the case of 4-chloro-5,8-difluoroquinoline, is a common drug design strategy to modulate metabolic stability, pKa, and binding affinity.[4]
However, the synthesis of N-aryl quinolines, especially from electron-deficient and sterically hindered heteroaryl chlorides, presents significant challenges for traditional nucleophilic aromatic substitution methods. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination between this compound and various primary amines. We will delve into the mechanistic underpinnings, provide a detailed analysis of critical reaction parameters, and present a robust, field-tested protocol for achieving high-yield synthesis of these valuable compounds.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[5][7][8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates like heteroaryl chlorides. The generally accepted mechanism involves four key steps:
-
Activation and Formation of the Pd(0) Catalyst: The active catalyst is a coordinatively unsaturated Pd(0) species. This is often generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or, more efficiently, by the direct use of a pre-formed Pd(0) complex or a modern pre-catalyst that readily forms the active species upon exposure to a base.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step of the cycle, particularly for less reactive aryl chlorides.[9] This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-arylated quinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Scientist's Guide
The success of coupling a challenging heteroaryl chloride hinges on the careful selection of four key parameters: the palladium source and ligand, the base, the solvent, and the temperature.
The Catalyst System: Palladium and Ligand Selection
For aryl chlorides, the oxidative addition step is kinetically challenging. The choice of phosphine ligand is therefore the single most critical factor for success. Simple ligands like PPh₃ are generally ineffective. The field has evolved to use sterically bulky, electron-rich dialkylbiaryl phosphine ligands which dramatically accelerate both the oxidative addition and the final reductive elimination steps.[5][11]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are highly recommended for consistency and activity. These are air-stable Pd(II) complexes that rapidly form the active monoligated Pd(0) species under the reaction conditions. G3 or G4 pre-catalysts are excellent starting points.
-
Recommended Ligands for Screening: For the amination of this compound, screening a small set of specialized ligands is advised. The quinoline nitrogen can potentially coordinate to the palladium center, making ligands that favor monoligation particularly effective.[11]
-
XPhos: A highly versatile and effective ligand for a wide range of C-N couplings, including those involving heteroaryl chlorides.[11]
-
RuPhos: Often shows superior performance for the coupling of primary and secondary amines with aryl chlorides.[11]
-
BrettPhos: Particularly effective for selective monoarylation of primary amines with aryl chlorides.[11]
-
The Base: Role and Selection
A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[10][12]
-
Sodium tert-butoxide (NaOt-Bu): The most common and often most effective base for this transformation due to its high basicity (pKaH ≈ 19).[7] It is, however, highly hygroscopic and should be handled in a glovebox.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base that can be effective. It is often supplied as a solution in THF.[13]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker inorganic bases that can be used if the starting materials or products are sensitive to the harshness of NaOt-Bu.[8] They often require higher temperatures or longer reaction times.
Solvent and Temperature
The choice of solvent is critical for solubility and to ensure it does not interfere with the catalyst.
-
Recommended Solvents: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-Dioxane are the most common and reliable choices.[7][10]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium catalyst and should be strictly avoided.[7]
-
Temperature: These reactions typically require heating to achieve a reasonable rate. Temperatures between 80 °C and 110 °C are standard.[7] Microwave irradiation can also be employed to accelerate the reaction, often with organic bases like DBU.[7]
The Inert Atmosphere: A Non-Negotiable Requirement
The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates it. Therefore, all reactions must be meticulously set up under an inert atmosphere (high-purity Argon or Nitrogen). This involves using oven-dried glassware and employing standard Schlenk line or glovebox techniques.
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is corrosive and moisture-sensitive. Phosphine ligands can be air-sensitive.
Materials and Reagents
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 1-3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Optimized Protocol for Preparative Scale Synthesis
This protocol describes a representative reaction on a 1.0 mmol scale.
-
Vessel Preparation: To an oven-dried 20 mL reaction vial containing a magnetic stir bar, add this compound (199.6 mg, 1.0 mmol, 1.0 equiv), the selected phosphine ligand (e.g., XPhos, 14.3 mg, 0.03 mmol, 3 mol%), and the palladium pre-catalyst (e.g., XPhos Pd G3, 25.4 mg, 0.03 mmol, 3 mol%).
-
Inerting the Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Amine and Solvent: Through the septum, add the primary amine (e.g., n-butylamine, 87.8 mg, 1.2 mmol, 1.2 equiv) via syringe, followed by anhydrous toluene (5 mL).
-
Addition of Base: In a glovebox, weigh sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv) into a separate small vial. Quickly remove the vial from the glovebox and add the solid base to the reaction mixture under a positive flow of argon. Note: The rapid addition of the base is crucial to minimize exposure to air and moisture.
-
Reaction: Immediately seal the reaction vial tightly. Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench it with a drop of water, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (this compound) indicates completion. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-amino-5,8-difluoroquinoline product.[14]
Data Presentation: Representative Catalyst Screening
To identify the optimal conditions, a preliminary screen of ligands and bases is highly recommended. The following table illustrates a hypothetical outcome for the coupling of this compound with n-butylamine.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%)¹ |
| 1 | XPhos Pd G3 (2) | XPhos (2) | NaOt-Bu | Toluene | 100 | 12 | >95 |
| 2 | RuPhos Pd G3 (2) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 3 | BrettPhos Pd G3 (2) | BrettPhos (2) | NaOt-Bu | Dioxane | 100 | 12 | >95 |
| 4 | XPhos Pd G3 (2) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 45 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 85 |
¹Conversion determined by LC-MS analysis of the crude reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Ineffective ligand. 4. Low temperature. | 1. Ensure a rigorously inert atmosphere; use fresh, high-quality reagents. 2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu). 3. Screen a different class of bulky phosphine ligands (e.g., XPhos, RuPhos). 4. Increase the reaction temperature in 10 °C increments. |
| Formation of Hydrodehalogenated Starting Material | 1. Presence of water in the reaction. 2. β-hydride elimination side reaction.[5][15] | 1. Use anhydrous solvents and reagents; ensure glassware is thoroughly dried. 2. This is often ligand-dependent; screening other ligands may suppress this pathway. |
| **Formation of Diarylated Amine (R-N(Aryl)₂) ** | The primary amine product is reacting a second time. | Use a slight excess of the primary amine (1.1-1.2 equiv). Using a more sterically hindered ligand like BrettPhos can improve selectivity for monoarylation.[11] |
| Dark, Tarry Mixture with No Product | Decomposition of starting material or product. | The reaction may be too hot, or the base may be too harsh. Try a milder base (K₃PO₄) or lower the temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl heterocycles. The successful coupling of primary amines with the electronically demanding this compound substrate is highly achievable with careful attention to reaction setup and component selection. The use of modern, bulky, electron-rich phosphine ligands in combination with a strong base and an inert atmosphere are paramount. This protocol provides a robust and reliable starting point for researchers to access a wide array of novel 4-amino-5,8-difluoroquinoline derivatives, paving the way for further exploration in drug discovery and materials science.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
synthesis of 4-amino-5,8-difluoroquinoline derivatives from 4-Chloro-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Amino-5,8-difluoroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into this scaffold can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles. Specifically, 4-amino-5,8-difluoroquinoline derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential applications as anticancer and antimalarial agents.[1][2] The fluorine atoms at the 5 and 8 positions create a unique electronic environment that influences the reactivity of the quinoline core and the biological activity of its derivatives.
This guide provides a comprehensive overview of the synthesis of 4-amino-5,8-difluoroquinoline derivatives, starting from the readily accessible precursor, 4-chloro-5,8-difluoroquinoline. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The core transformation in the synthesis of 4-amino-5,8-difluoroquinoline derivatives from their 4-chloro counterparts is a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This reaction is fundamental to the construction of a vast array of substituted aromatic systems.
In this specific context, the amine nucleophile attacks the electron-deficient C4 position of the quinoline ring, which is activated by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the fluorine atoms. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the desired 4-amino-5,8-difluoroquinoline product. The regioselectivity of the nucleophilic attack at the C4 position is well-documented for similar quinoline and quinazoline systems.[5][6]
Figure 1. Generalized workflow for the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-5,8-difluoroquinoline derivatives. These protocols are adaptable for a range of primary and secondary amines.
Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-4-amino-5,8-difluoroquinolines
This protocol outlines a conventional heating method for the reaction.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., butylamine, aniline, N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat amine)
-
Base (e.g., K2CO3, triethylamine, if required)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottomed flask, add this compound (1.0 eq).
-
Add the desired amine (1.5-5.0 eq). If the amine is a solid, dissolve it in a suitable solvent like NMP or ethanol. For liquid amines, the reaction can often be run neat (using the amine as the solvent).[1]
-
If the amine salt is formed, or if a secondary amine is used, a base such as K2CO3 (1.5 eq) or triethylamine (2.0 eq) may be added to neutralize the generated HCl and drive the reaction to completion.[7]
-
The reaction mixture is heated to reflux (typically 120-150 °C) and stirred for 6-24 hours.[1][3] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-amino-5,8-difluoroquinoline derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[3]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the amine (1.5-3.0 eq), and a high-boiling point solvent such as DMSO, ethanol, or acetonitrile.[3]
-
If necessary, add a base (e.g., K2CO3 or NaOH). The choice of base may depend on the nucleophilicity of the amine.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short period (e.g., 20-30 minutes).[3]
-
After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the synthesis of various 4-amino-5,8-difluoroquinoline derivatives, adapted from similar 4-aminoquinoline syntheses.
| Entry | Amine | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Butylamine | Conventional | Neat | 120-130 | 8 | ~60-70 |
| 2 | N,N-Dimethylethane-1,2-diamine | Conventional | Neat | 120-130 | 6-8 | ~65-75 |
| 3 | Aniline | Microwave | DMSO | 180 | 0.5 | ~80-90 |
| 4 | Secondary Aliphatic Amine | Conventional | NMP | 140 | 15 | ~70-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Best Practices and Troubleshooting
-
Moisture Sensitivity: While not strictly required for all SNAr reactions, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially with sensitive amines or when side reactions are a concern.
-
Choice of Base: For primary amines, often no external base is needed as a second equivalent of the amine can act as a proton scavenger. For less nucleophilic amines or secondary amines, a non-nucleophilic base like K2CO3 or triethylamine is recommended.[3][7]
-
Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of the starting material and the formation of the product. A proper solvent system should be developed to achieve good separation between the starting material, product, and any potential byproducts.
-
Purification: Silica gel chromatography is the most common method for purifying these derivatives. The polarity of the eluent will depend on the polarity of the product.
-
Product Characterization: The final products should be thoroughly characterized by standard analytical techniques such as NMR (1H, 13C, 19F), Mass Spectrometry, and Elemental Analysis to confirm their structure and purity.
Visualization of the Synthetic Workflow
Figure 2. Step-by-step experimental workflow.
Conclusion
The synthesis of 4-amino-5,8-difluoroquinoline derivatives via nucleophilic aromatic substitution of this compound is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The choice between conventional heating and microwave-assisted synthesis allows for flexibility in terms of reaction time and energy consumption. Careful consideration of the amine nucleophile, solvent, and base is crucial for optimizing reaction conditions and achieving high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Application Notes & Protocols: Leveraging 4-Chloro-5,8-difluoroquinoline for the Synthesis of Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its rigid bicyclic system is adept at mimicking the adenine region of ATP, making it an ideal template for designing competitive kinase inhibitors.[2] This guide focuses on a particularly valuable building block: 4-Chloro-5,8-difluoroquinoline (CAS: 874781-04-1) .[3] We will explore the strategic rationale behind its use and provide detailed, field-proven protocols for its derivatization into potent and selective kinase inhibitors. The strategic placement of the chloro and fluoro substituents provides a unique combination of reactivity and desirable drug-like properties, making this intermediate a powerful tool for drug discovery professionals.[4]
The Strategic Advantage of the this compound Scaffold
The design of a successful kinase inhibitor hinges on a delicate balance of potency, selectivity, and pharmacokinetic properties (ADME). The this compound scaffold offers inherent advantages in achieving this balance.
The Quinoline Core: A Proven Kinase Hinge-Binder
The nitrogen at position 1 of the quinoline ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. This interaction is a cornerstone of many potent kinase inhibitors, including the quinazoline-based drug Lapatinib, which targets EGFR and HER2.[5][6]
The C4-Chloro Group: A Versatile Synthetic Handle
The chlorine atom at the 4-position is the primary point of diversification. It is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent coupling partner in modern palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic introduction of a wide array of side chains to probe the solvent-front region of the ATP pocket and optimize biological activity.
The 5,8-Difluoro Substituents: Modulators of Potency and Pharmacokinetics
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[8][9] The electron-withdrawing nature of the fluorine atoms on the benzene ring of the quinoline scaffold provides several key benefits:
-
Modulation of pKa: Fluorine's strong inductive effect can significantly lower the basicity (pKa) of the quinoline nitrogen.[8][10] This can improve cell membrane permeability and oral bioavailability by reducing excessive ionization at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) within the protein binding pocket, potentially increasing ligand binding affinity.[11][12]
-
Metabolic Stability: Fluorination at metabolically labile positions can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and in vivo exposure.[10]
The overall synthetic strategy involves leveraging these features to build a library of diverse kinase inhibitors.
Diagram 1: General workflow for synthesizing kinase inhibitors from this compound.
Core Synthetic Protocols
The following protocols provide robust starting points for the derivatization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the direct displacement of the C4-chloro group with an amine, a fundamental reaction for installing many key side chains.[13]
Objective: To synthesize 4-amino-5,8-difluoroquinoline derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Solvent: 2-Propanol, N,N-Dimethylformamide (DMF), or 1,4-Dioxane
-
Base (optional, for amine HCl salts): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard workup and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., 2-Propanol) to create a ~0.2 M solution.
-
Add the desired amine (1.1 eq). If the amine is an HCl salt, add DIPEA (2.0 eq).
-
Seal the vessel or equip with a condenser and place it under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent's boiling point.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Dilute the residue with Ethyl Acetate and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. e. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5,8-difluoroquinoline derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This powerful palladium-catalyzed reaction forges a C-C bond, enabling the introduction of various aryl or heteroaryl moieties at the C4 position.[14][15]
Diagram 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-aryl-5,8-difluoroquinoline derivatives.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or similar (0.01 - 0.05 equivalents)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: Degassed 1,4-Dioxane/H₂O (e.g., 4:1 mixture) or Toluene/EtOH/H₂O
-
Standard workup and purification supplies
Step-by-Step Methodology:
-
In a dry reaction flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (typically 2-16 hours).
-
Work-up and Purification: a. Cool the mixture to room temperature and dilute with Ethyl Acetate. b. Filter through a pad of Celite® to remove palladium residues, washing the pad with additional Ethyl Acetate. c. Wash the combined filtrate with water and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate. e. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure via NMR and HRMS.
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling is indispensable for coupling less nucleophilic amines, such as anilines, which are common components of Type I kinase inhibitors.[16][17]
Diagram 3: General scheme for the Buchwald-Hartwig amination reaction.
Objective: To synthesize 4-anilino-5,8-difluoroquinoline derivatives.
Materials:
-
This compound
-
Aniline or other amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (0.01 - 0.05 equivalents)
-
Phosphine Ligand: Xantphos, BINAP, or XPhos (0.012 - 0.06 equivalents)
-
Base: Sodium tert-butoxide (NaOt-Bu), K₃PO₄, or Cs₂CO₃ (1.2 - 2.0 equivalents)
-
Solvent: Anhydrous, deoxygenated Toluene or 1,4-Dioxane
-
Standard workup and purification supplies
Step-by-Step Methodology:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry reaction vessel, add the palladium precatalyst (e.g., 0.02 eq Pd₂(dba)₃) and the phosphine ligand (e.g., 0.05 eq XPhos).
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq NaOt-Bu).
-
Seal the vessel and heat to 90-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor by TLC or LC-MS (typically 4-24 hours).
-
Work-up and Purification: a. Cool to room temperature, dilute with Ethyl Acetate, and filter through Celite®. b. Carefully wash the filtrate with a saturated aqueous solution of NH₄Cl (to quench the strong base), followed by brine. c. Dry the organic layer over Na₂SO₄, filter, and concentrate. d. Purify via flash column chromatography.
-
Characterization: Confirm the structure via NMR and HRMS.
Structure-Activity Relationship (SAR) Insights
Once a series of derivatives is synthesized, establishing an SAR is critical for guiding further optimization.[18] The goal is to correlate changes in chemical structure with changes in biological activity (e.g., IC₅₀ values against the target kinase).
Diagram 4: Inhibition of a typical receptor tyrosine kinase signaling pathway.
The table below presents a hypothetical SAR based on common findings in kinase inhibitor development.[19][20] The 'R' group corresponds to the substituent installed at the C4 position of the 5,8-difluoroquinoline core.
| Compound ID | R Group (at C4-position) | Target Kinase IC₅₀ (nM) | Rationale for Activity Change |
| Ref-1 | -Cl (Starting Material) | >10,000 | Inactive; lacks necessary interactions. |
| DFQ-01 | 4-methoxy-aniline | 250 | Basic aniline occupies the hydrophobic pocket; methoxy group can form H-bonds. |
| DFQ-02 | 3-chloro-4-fluoro-aniline | 75 | Electron-withdrawing groups on aniline can fine-tune electronics and improve binding.[20] |
| DFQ-03 | 3-ethynyl-aniline | 50 | Alkyne can form specific interactions or serve as a point for covalent modification. |
| DFQ-04 | N-methyl-piperazine | 800 | Solubilizing group; may not fit optimally into the hydrophobic pocket. |
| DFQ-05 | Phenyl | >5,000 | Lacks the key H-bond donor/acceptor motif provided by anilines for many kinases.[6] |
Key Takeaways from SAR:
-
Anilino Group is Key: For many ATP-competitive inhibitors, an aniline or similar N-containing heterocycle at the C4 position is critical for potency.
-
Substitution on Aniline Matters: Small, electron-withdrawing or H-bonding groups on the aniline ring can significantly enhance potency by forming additional interactions in the binding site.[20]
-
Balance Lipophilicity and Solubility: While hydrophobic interactions are important, excessively lipophilic or bulky groups can decrease solubility and bioavailability.
Conclusion and Future Perspectives
This compound is a high-value starting material for the construction of novel kinase inhibitors. Its pre-installed fluorine atoms offer potential advantages in metabolic stability and binding, while the C4-chloro group provides a reliable anchor point for diversification using robust and scalable chemical reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and strategic insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to accelerate their discovery programs. Future work will likely focus on exploring novel coupling partners, developing asymmetric syntheses for chiral derivatives, and applying these scaffolds to a broader range of kinase targets implicated in human disease.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medkoo.com [medkoo.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. benchchem.com [benchchem.com]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Strategic Utility of 4-Chloro-5,8-difluoroquinoline in the Synthesis of Biologically Active Compounds: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Power of Strategic Halogenation
The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an ideal framework for interacting with a multitude of biological targets, from enzymes to receptors. The strategic placement of substituents on this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the vast library of quinoline-based building blocks, 4-Chloro-5,8-difluoroquinoline emerges as a particularly valuable synthon for the rapid generation of diverse and potent biologically active molecules.
This application note serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound. We will delve into the chemical rationale behind its reactivity and provide detailed, field-proven protocols for its application in synthesizing compounds with potential therapeutic value, such as kinase inhibitors and antibacterial agents.
Chemical Reactivity and Mechanistic Considerations
The synthetic versatility of this compound is primarily dictated by the electronic properties of its substituents. The quinoline nitrogen atom acts as an electron-withdrawing group, polarizing the ring system and making the carbon atoms at positions 2 and 4 electrophilic. This effect is significantly amplified by the presence of two strongly electron-withdrawing fluorine atoms at positions 5 and 8. Consequently, the chlorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1][2]
The general mechanism for the SNAr reaction at the C4 position involves the formation of a stabilized Meisenheimer intermediate. The high electronegativity of the fluorine atoms provides inductive stabilization to this anionic intermediate, thereby lowering the activation energy of the reaction and facilitating the displacement of the chloride leaving group.
References
Topic: Scale-Up Synthesis of 4-Chloro-5,8-difluoroquinoline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5,8-difluoroquinoline is a critical heterocyclic scaffold and a versatile building block in medicinal chemistry, particularly for the development of novel kinase inhibitors and anti-infective agents. Its synthesis on a laboratory scale can be challenging, and scaling up production presents significant hurdles related to reaction control, safety, and purification. This application note provides a detailed, robust, and scalable protocol for the multi-step synthesis of this compound. The described pathway utilizes the Gould-Jacobs reaction for the core quinoline formation, followed by a reliable chlorination step. We offer in-depth expert commentary on the rationale behind procedural choices, critical process parameters, in-process controls for ensuring reaction completion and purity, and essential safety considerations for handling hazardous reagents.
Introduction: The Strategic Importance of the Quinoline Core
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. The specific substitution pattern of this compound makes it an exceptionally valuable intermediate. The fluorine atoms at the C5 and C8 positions can enhance metabolic stability and modulate the electronic properties of the molecule, while the chlorine atom at the C4 position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various side chains and functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide details a proven two-part synthetic strategy:
-
Part A: Construction of the 5,8-difluoro-4-hydroxyquinoline core via the Gould-Jacobs reaction.
-
Part B: Conversion of the 4-hydroxy intermediate to the target 4-chloro derivative.
Overall Synthetic Strategy
The selected pathway is designed for scalability and reliability, starting from the commercially available 2,5-difluoroaniline. The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-hydroxyquinoline core from an aniline derivative.[1] Subsequent chlorination with phosphorus oxychloride (POCl₃) is an industry-standard method for converting 4-hydroxyquinolines to their 4-chloro counterparts.[2]
Caption: High-level overview of the two-part synthetic route.
Part A: Synthesis of 5,8-Difluoro-4-hydroxyquinoline (Intermediate II)
This stage involves three distinct chemical transformations: condensation, thermal cyclization, and a tandem saponification-decarboxylation.
Step 1: Condensation of 2,5-Difluoroaniline with DEEMM
This initial step forms the key acyclic intermediate required for cyclization.[3] The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEMM, followed by the elimination of ethanol.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluoroaniline (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq). Note: A slight excess of DEEMM ensures complete consumption of the aniline.
-
Heat the mixture to 110-120 °C with stirring for 2-3 hours. The reaction is often performed neat (solvent-free), which is advantageous for scale-up as it maximizes reactor volume and simplifies product isolation.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2,5-difluoroaniline spot is no longer visible.
-
Upon completion, cool the reaction mixture to room temperature. The product, diethyl 2-((2,5-difluoroanilino)methylene)malonate (Intermediate I), will often crystallize upon cooling.
-
The crude solid can be washed with cold ethanol or hexane to remove excess DEEMM and then dried. For many applications, the crude intermediate is of sufficient purity to be carried directly into the next step.
Expert Insights:
-
Causality: Running the reaction neat is efficient, but for substrates that are solids at room temperature, a high-boiling inert solvent like toluene or xylene can be used. However, this adds a solvent removal step later.
-
Trustworthiness: The reaction is typically high-yielding (>90%). Verifying the disappearance of the starting aniline by HPLC is a robust measure of completion before proceeding.
Step 2: Thermal Cyclization to form the Quinoline Core
This critical step involves an intramolecular 6-electron electrocyclization, which requires significant thermal energy.[4]
Protocol:
-
Place the dried Intermediate I into a flask containing a high-boiling inert solvent, such as Dowtherm™ A or diphenyl ether. The solvent should have a boiling point in the range of 250-260 °C.
-
Heat the mixture with vigorous stirring to 250 °C.
-
Maintain this temperature for 30-60 minutes. The product, ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate from the hot solvent.
-
In-Process Control: Monitor the reaction by HPLC for the disappearance of Intermediate I.
-
After the reaction is complete, cool the mixture to below 100 °C and filter the precipitated solid.
-
Wash the solid thoroughly with a solvent like hexane or toluene to remove the high-boiling reaction solvent. Dry the product under vacuum.
Expert Insights:
-
Causality: The high temperature is essential to overcome the activation energy for the electrocyclization. The choice of solvent is critical; it must be thermally stable and inert at these temperatures. Dowtherm A is an industrial standard for such high-temperature reactions.
-
Scale-Up Consideration: Heat transfer is a major challenge on a larger scale. The use of a jacketed reactor with efficient thermal fluid circulation and good agitation is mandatory to ensure a uniform temperature profile and prevent localized overheating, which can lead to degradation.
Step 3: Saponification and Decarboxylation
This step converts the ethyl ester to the final 4-hydroxyquinoline by removing the carboxyl group at the C3 position.
Protocol:
-
Saponification: Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 volumes). Heat the mixture to reflux (approx. 100 °C) for 1-2 hours until the solid fully dissolves, indicating the formation of the sodium carboxylate salt.
-
Cool the solution to room temperature.
-
Decarboxylation: Slowly add concentrated hydrochloric acid (HCl) to the solution with stirring. The solution will become acidic (target pH 1-2). The carboxylic acid intermediate will precipitate.
-
Heat the acidic slurry to 90-100 °C for 2-4 hours. Vigorous gas evolution (CO₂) will be observed as the decarboxylation proceeds.
-
In-Process Control: The reaction is complete when gas evolution ceases. HPLC analysis can confirm the formation of 5,8-difluoro-4-hydroxyquinoline.
-
Cool the mixture and collect the precipitated solid (Intermediate II) by filtration.
-
Wash the solid with water until the filtrate is neutral (pH ~7) and then with a small amount of cold ethanol.
-
Dry the product thoroughly under vacuum. This material must be completely dry before proceeding to the chlorination step.
Expert Insights:
-
Causality: Saponification (ester hydrolysis) must precede decarboxylation. The decarboxylation of the β-keto acid intermediate is facilitated by heat in an acidic medium.
-
Trustworthiness: Ensuring the final product is completely dry is critical. Any residual water will react violently with the phosphorus oxychloride used in the next step, reducing yield and creating a safety hazard.
Part B: Chlorination of 5,8-Difluoro-4-hydroxyquinoline
This final stage converts the 4-hydroxy group into the desired 4-chloro group, a key functional handle for further derivatization.
Caption: Detailed experimental workflow for the chlorination step.
Protocol:
-
Safety First: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add the dry 5,8-difluoro-4-hydroxyquinoline (Intermediate II) (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq, serving as both reagent and solvent).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.
-
In-Process Control: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
After completion, allow the reaction to cool to room temperature. It is highly recommended to remove the excess POCl₃ under reduced pressure (vacuum distillation). This minimizes the amount of reagent that needs to be quenched, making the work-up safer and more manageable on a large scale.
-
Work-up: Very slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as saturated sodium bicarbonate solution or aqueous NaOH, until the pH is approximately 7-8.
-
The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
If extracted, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Expert Insights:
-
Causality: Using a large excess of POCl₃ ensures the reaction goes to completion and acts as a solvent. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2]
-
Trustworthiness & Safety: The quenching of POCl₃ is the most hazardous part of this synthesis.[6] On a large scale, a reverse quench (slowly adding water/ice to the reaction mixture) is extremely dangerous and should be avoided. The correct procedure is to add the reaction mixture to the ice. Removing excess POCl₃ by distillation before the quench is a critical safety and process control step for scale-up.
Data Summary
The following table provides representative data for the synthesis. Actual yields and analytical data may vary based on reaction scale and purification efficiency.
| Compound Name | Step | Typical Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
| Diethyl 2-((2,5-difluoroanilino)methylene)malonate | A1 | 90-95 | >95 | 85-88 |
| 5,8-Difluoro-4-hydroxyquinoline | A2 & A3 | 75-85 | >98 | >300 (decomposes) |
| This compound | B | 80-90 | >99 | 118-121 |
Conclusion
The synthetic route described provides a reliable and scalable method for producing high-purity this compound. By understanding the rationale behind key steps, implementing robust in-process controls, and adhering to strict safety protocols, particularly during the high-temperature cyclization and chlorination stages, researchers and drug development professionals can confidently produce this valuable intermediate for downstream applications. The self-validating nature of the protocols, with clear checkpoints, ensures a reproducible and efficient synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Sciencemadness Discussion Board - Vilsmeier reagent/POCl3 formation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mt.com [mt.com]
Troubleshooting & Optimization
common side reactions and byproducts in 4-Chloro-5,8-difluoroquinoline synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-5,8-difluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound. Here, we address common challenges, side reactions, and byproducts encountered during its multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overall Synthesis Workflow
The most established and widely used route for synthesizing the this compound core structure is a multi-step process beginning with the Gould-Jacobs reaction, followed by a critical chlorination step. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the foundational chemistry behind the synthesis of the 4-hydroxy-5,8-difluoroquinoline intermediate?
The synthesis of the quinoline core relies on the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinoline derivatives.[1][2] This reaction begins with the condensation of an aniline (in this case, 2,5-difluoroaniline) with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[3] Subsequent saponification (hydrolysis of the ester) and decarboxylation yield the 4-hydroxyquinoline precursor, which exists in tautomeric equilibrium with its 4-quinolone form.[1][3]
Q2: Why is the thermal cyclization step so critical and often problematic?
The thermal cyclization is an electrocyclic reaction that requires significant thermal energy, typically around 250 °C, often achieved by using a high-boiling solvent like diphenyl ether (Dowtherm A).[3][4] The challenge lies in a narrow thermal window.
-
Insufficient Temperature: If the temperature is too low, the reaction will be incomplete, leaving behind the uncyclized anilidomethylenemalonate intermediate.[5]
-
Excessive Temperature or Time: Overheating or prolonged reaction times can lead to thermal decomposition and the formation of tarry byproducts, which complicates purification and significantly reduces the yield.[5] A careful time-temperature study is often necessary to optimize this step for a specific setup.[5]
Q3: What are the primary challenges in the final chlorination step with phosphorus oxychloride (POCl₃)?
The conversion of the 4-hydroxy group to a 4-chloro group using POCl₃ is arguably the most sensitive step. The main challenges are:
-
Incomplete Reaction: Failure to drive the reaction to completion results in contamination of the final product with the starting material, 4-hydroxy-5,8-difluoroquinoline, which can be difficult to separate.
-
Product Hydrolysis: The 4-chloroquinoline product is susceptible to hydrolysis, reverting to the 4-hydroxy starting material. This is particularly problematic during aqueous workup, as residual acids can catalyze this reversion.[6]
-
Stable Intermediates: The reaction proceeds via phosphorylated intermediates.[7][8][9] Inefficient conversion can leave these species in the reaction mixture.
Q4: How can I effectively monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring each stage.
-
Condensation: Observe the consumption of the aniline and the appearance of the higher Rf anilinoacrylate intermediate.
-
Cyclization: Monitor the disappearance of the anilinoacrylate intermediate and the formation of the more polar 4-hydroxyquinoline product.
-
Saponification/Decarboxylation: Track the conversion of the ester to the more polar carboxylic acid, and then to the slightly less polar decarboxylated product.
-
Chlorination: Watch for the disappearance of the polar 4-hydroxy starting material and the appearance of the less polar, higher Rf 4-chloro product. Using an appropriate mobile phase (e.g., ethyl acetate/hexane mixtures) is key to achieving good separation.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: Low Yield and/or Significant Unreacted Intermediate After Thermal Cyclization
-
Symptom: Your crude product after the high-temperature cyclization step shows a significant amount of the anilinoacrylate intermediate when analyzed by TLC, HPLC, or NMR. The isolated yield of the desired 4-hydroxy-5,8-difluoroquinoline-3-carboxylate is low.
-
Probable Cause: The reaction temperature was too low or the reaction time was too short to overcome the activation energy for the intramolecular cyclization.[5]
-
Solution:
-
Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A) is refluxing vigorously, corresponding to a temperature of approximately 250-260 °C.[3][4] Use a high-temperature thermometer to confirm the internal reaction temperature.
-
Increase Reaction Time: If the temperature is correct, consider extending the reaction time. Monitor the reaction every 15-30 minutes by TLC until the intermediate spot is minimal.
-
Solvent Choice: Ensure the solvent volume is sufficient to allow for efficient heat transfer. Typically, 5-10 mL of solvent per gram of intermediate is used.[3]
-
Problem 2: Incomplete Chlorination and Recovery of Starting Material
-
Symptom: After the POCl₃ reaction and workup, your final product is contaminated with a significant amount of 4-hydroxy-5,8-difluoroquinoline.
-
Probable Cause (A) - Inefficient Reaction: The chlorination reaction did not go to completion. This can be due to insufficient POCl₃, low temperature, or the presence of moisture which consumes the reagent.
-
Solution (A):
-
Anhydrous Conditions: Ensure your 4-hydroxy starting material is perfectly dry and that you are using dry glassware.
-
Reagent Stoichiometry: Use a sufficient excess of POCl₃, which often serves as both the reagent and the solvent.[6][10] A minimum of one molar equivalent is required for the conversion of intermediates to product.[8][9]
-
Temperature and Time: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for several hours.[10] Monitor by TLC until the starting material is consumed.
-
-
Probable Cause (B) - Product Hydrolysis During Workup: The 4-chloro product hydrolyzed back to the 4-hydroxy starting material when the reaction was quenched. Pouring the reaction mixture directly into water creates a highly acidic environment that facilitates this hydrolysis.[6]
-
Solution (B):
-
Remove Excess POCl₃: Before workup, cool the reaction mixture and remove the bulk of the unreacted POCl₃ under reduced pressure.[6]
-
Controlled Quenching: Very slowly and carefully pour the concentrated reaction mixture onto a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] This neutralizes the acidic byproducts immediately, protecting the 4-chloro group from hydrolysis. Maintain the temperature near 0 °C during the quench.
-
Problem 3: Formation of Phosphorylated Byproducts in the Chlorination Step
-
Symptom: NMR analysis (particularly ³¹P NMR if available) of the crude product indicates the presence of phosphorus-containing species, and purification is difficult.
-
Probable Cause: The chlorination reaction stalled at the intermediate stage. The reaction of a quinolone with POCl₃ proceeds via the formation of O- and N-phosphorylated intermediates.[7][8] The conversion of these intermediates to the final chloro product requires heat and a nucleophilic chloride source.
-
Solution:
-
Ensure Sufficient Heating: The conversion of the phosphorylated intermediates to the chloroquinazoline is achieved by heating to 70-90 °C or higher.[7][8] Ensure your reaction has been heated sufficiently long after the initial mixing of reagents.
-
Re-treatment: If you have isolated a mixture containing these byproducts, it may be possible to re-subject the crude material to the reaction conditions (fresh POCl₃, reflux) to drive the conversion to completion.
-
Mechanistic Insights
Understanding the reaction mechanisms is key to rational troubleshooting.
Mechanism: The Gould-Jacobs Reaction
The reaction proceeds via an initial Michael-type addition of the aniline to the malonate derivative, followed by the elimination of ethanol to form the key anilinoacrylate intermediate. The subsequent high-temperature 6-electron cyclization is the key ring-forming step.[1]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Mechanism: Chlorination with POCl₃
The chlorination is not a simple displacement. The 4-hydroxyquinoline (in its quinolone tautomeric form) first acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms phosphorylated intermediates. The final product is then formed by the nucleophilic attack of a chloride ion (Cl⁻) on the O-phosphorylated intermediate.[7][8][9]
Caption: Key steps in the POCl₃ chlorination of a 4-hydroxyquinoline.
Recommended Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-5,8-difluoroquinoline
This protocol consolidates the Gould-Jacobs reaction, saponification, and decarboxylation.
-
Condensation: In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours. Monitor the consumption of the aniline by TLC. Ethanol is evolved as a byproduct.
-
Cyclization: To the crude anilinoacrylate intermediate, add a high-boiling solvent such as Dowtherm A (5-10 mL per gram of starting aniline). Heat the mixture to a vigorous reflux (~250 °C) for 30-60 minutes. The cyclized product will often precipitate upon cooling.[3][4]
-
Isolation: Cool the mixture to room temperature. Dilute with an equal volume of hexane or petroleum ether to fully precipitate the product. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and air dry. This yields ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate.
-
Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 1-2 hours until all the solid has dissolved, indicating complete hydrolysis.[3][4]
-
Decarboxylation & Precipitation: Cool the solution and carefully acidify with concentrated HCl until the pH is acidic (test with litmus or pH paper). Then, gently heat the acidic mixture to 80-90 °C for 1-2 hours to effect decarboxylation. The 4-hydroxy-5,8-difluoroquinoline will precipitate. Cool, filter the solid, wash with water, and dry thoroughly under vacuum.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the thoroughly dried 4-hydroxy-5,8-difluoroquinoline (1.0 eq). Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Chlorination: Stir the suspension and heat it to reflux (oil bath temperature ~110 °C) for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until no starting material is visible.
-
Workup: Cool the reaction mixture to room temperature. (Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment). Prepare a large beaker with a vigorously stirred slurry of crushed ice and excess sodium bicarbonate. Slowly and carefully, add the reaction mixture dropwise to the ice slurry. A vigorous reaction with gas evolution (CO₂) will occur.
-
Extraction: Once the addition is complete and the gas evolution has ceased, the product will precipitate as a solid, or the mixture can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
| Step | Key Reagents | Typical Temperature | Common Byproducts / Issues |
| Condensation | 2,5-Difluoroaniline, DEEM | 120-130 °C | Incomplete reaction |
| Cyclization | Anilinoacrylate Intermediate | ~250 °C (Reflux) | Uncyclized intermediate, thermal degradation products[5] |
| Saponification | NaOH (aq) | Reflux | Incomplete hydrolysis |
| Decarboxylation | HCl (aq) | 80-90 °C | Incomplete decarboxylation |
| Chlorination | POCl₃ | ~110 °C (Reflux) | Unreacted starting material, hydrolyzed product, phosphorylated intermediates[6][7][8] |
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 10. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-5,8-difluoroquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-5,8-difluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, we will address common issues, provide in-depth explanations grounded in mechanistic principles, and offer detailed protocols to help you achieve optimal reaction yields.
Understanding the Substrate: this compound
The Suzuki coupling of this compound presents a unique set of challenges. The quinoline core, being a heteroaromatic system, can interact with the palladium catalyst. Furthermore, the presence of a chloro substituent, which is less reactive than bromo or iodo analogs, necessitates more robust catalytic systems for efficient oxidative addition.[1][2] The two fluorine atoms on the quinoline ring are strongly electron-withdrawing, which can influence the electronic properties of the C-Cl bond and the overall reactivity of the molecule.[3]
Troubleshooting Guide & FAQs
This section is structured to address the most frequently encountered problems during the Suzuki coupling of this compound, progressing from common to more complex issues.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can often be traced back to the catalyst's activity, the choice of reagents, or the reaction conditions.
Root Cause Analysis & Solutions:
-
Inactive Catalyst: The active Pd(0) species might not be forming efficiently from your Pd(II) precatalyst.[4][5]
-
Recommendation: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your phosphine ligand is present in a sufficient amount to facilitate in-situ reduction.[6]
-
-
Suboptimal Ligand Choice: The reactivity of aryl chlorides in Suzuki couplings is highly dependent on the ligand.[7] For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition step.[8][9][10]
-
Recommendation: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11]
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] A base that is too weak may not facilitate the formation of the reactive boronate species, while an overly strong base can lead to side reactions.
-
Poor Solvent Choice: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.
Q2: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a frequent side reaction, especially with electron-deficient heteroaryl halides.[11][14] It typically arises from the formation of a palladium-hydride (Pd-H) species.[1]
Root Cause Analysis & Solutions:
-
Source of Hydride: The Pd-H species can be generated from various sources, including the base, solvent (e.g., alcohols), or even trace water.[1][11]
-
Recommendation:
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred.[11]
-
Solvent Purity: Use high-purity, degassed solvents. If using an alcohol as a co-solvent, consider switching to an aprotic solvent system.
-
-
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct.
-
Recommendation: Employing bulky, electron-rich ligands can often accelerate the desired cross-coupling pathway, thereby outcompeting the dehalogenation side reaction.[15]
-
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often indicating a problem with the catalytic cycle or the presence of oxidants.[1]
Root Cause Analysis & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1]
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by bubbling an inert gas through the solution or by using freeze-pump-thaw cycles.[11]
-
-
Slow Oxidative Addition: If the oxidative addition of the this compound to the Pd(0) catalyst is slow, the catalyst may be more prone to reacting with the boronic acid in a homocoupling pathway.
-
Recommendation: Revisit the catalyst and ligand selection as discussed in Q1. A more active catalytic system can accelerate the desired cross-coupling and suppress homocoupling.
-
-
Boronic Acid Stability: Some boronic acids are prone to decomposition, which can contribute to side reactions.
Q4: I'm struggling with the hydrolysis (protodeboronation) of my boronic acid. What strategies can I employ?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, leads to the formation of an arene byproduct from the boronic acid and reduces the yield of the desired cross-coupled product.[1] This is particularly problematic for electron-deficient or some heteroaryl boronic acids.[18]
Root Cause Analysis & Solutions:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to hydrolysis, especially under aqueous basic conditions.[1] Potassium organotrifluoroborates (R-BF₃K) and MIDA boronates are often more stable alternatives that slowly release the boronic acid in situ.[16][19][20]
-
Recommendation:
-
Consider using a potassium organotrifluoroborate or a MIDA boronate as the coupling partner. The slow release of the boronic acid can minimize its decomposition.[19][20]
-
If using a boronic acid, ensure it is added to the reaction mixture as close to the start of the reaction as possible to minimize its exposure to basic aqueous conditions before the catalyst is active.
-
-
-
Reaction Conditions: The rate of protodeboronation can be influenced by the reaction conditions.
-
Recommendation: Optimizing the reaction temperature and time can be beneficial. A faster reaction at a slightly higher temperature might "outrun" the protodeboronation side reaction.[18]
-
Experimental Protocols & Data
Recommended Starting Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, temperatures of 120-150 °C for 15-60 minutes can be explored.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Reagent Combinations for Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | A good general starting point. |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | For more challenging couplings. |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | A more traditional catalyst system. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | A pre-formed Pd(0) catalyst. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The diagram below illustrates the key steps involved.
Caption: Figure 1: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and resolving common issues in your Suzuki coupling reaction.
Caption: Figure 2: A decision tree for troubleshooting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
preventing hydrodehalogenation of 4-Chloro-5,8-difluoroquinoline in Pd-catalyzed reactions
Topic: Preventing Hydrodehalogenation of 4-Chloro-5,8-difluoroquinoline
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of the undesired hydrodehalogenation side reaction in palladium-catalyzed cross-coupling of this compound. As Senior Application Scientists, we have synthesized the following information based on established literature and extensive field experience to help you optimize your reactions for higher yields and purity.
Understanding the Challenge: The Nature of this compound
This compound is an electron-deficient heteroaryl chloride. The presence of two fluorine atoms and the nitrogen atom in the quinoline ring withdraws electron density from the aromatic system. This electronic nature has a dual effect on palladium-catalyzed cross-coupling reactions:
-
Favorable Oxidative Addition: The electron-deficient nature of the C-Cl bond facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-limiting step for aryl chlorides.[1]
-
Increased Risk of Hydrodehalogenation: The electron-deficient aryl-palladium intermediate formed after oxidative addition is more susceptible to side reactions, including hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This leads to the formation of 5,8-difluoroquinoline as a significant byproduct, reducing the yield of the desired coupled product and complicating purification.[2][3][4]
This guide will provide strategies to kinetically favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway.
Troubleshooting Guide: Minimizing Hydrodehalogenation
This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound.
Issue 1: My reaction shows low conversion of the starting material and the main byproduct is the hydrodehalogenated 5,8-difluoroquinoline.
This is a classic sign that the catalytic cycle is stalling after oxidative addition, and the subsequent steps (transmetalation or reductive elimination) are too slow, allowing the hydrodehalogenation pathway to dominate.
Initial Diagnostic Questions:
-
What is your palladium source and ligand?
-
What base and solvent are you using?
-
What is the reaction temperature?
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of ligand is paramount in controlling the outcome of the reaction. For electron-deficient heteroaryl chlorides, bulky and electron-rich biaryl monophosphine ligands are highly recommended.[1][5][6][7] These ligands promote the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Base Optimization: The choice of base can significantly influence the reaction outcome. Strong bases, especially alkoxides like NaOtBu, can sometimes promote hydrodehalogenation.
-
Recommended Action: Switch to a weaker inorganic base. Finely powdered potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent starting points.[1] These bases are generally less prone to promoting side reactions.
-
-
Solvent Considerations: The solvent can be a source of protons for hydrodehalogenation, especially protic solvents like alcohols.
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrodehalogenation.
-
Recommended Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. This can often tip the kinetic balance in favor of the desired cross-coupling.
-
Issue 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation alongside my desired aminoquinoline product.
The Buchwald-Hartwig amination is particularly susceptible to hydrodehalogenation as a side reaction.[8]
Troubleshooting Protocol:
-
Employ a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium precatalyst.[9][10][11][12] Buchwald's G3 or G4 palladacycle precatalysts are highly effective as they provide a clean and efficient entry into the catalytic cycle, often at lower temperatures.
-
Ligand Choice is Key: For Buchwald-Hartwig reactions with challenging substrates, bulky biarylphosphine ligands are essential. BrettPhos has shown particular efficacy in the amination of five-membered ring heterocycles and can be a good choice here.[5]
-
Careful Base Selection: While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can be problematic with your substrate.
-
Recommended Action: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[13]
-
Experimental Protocol Example (Buchwald-Hartwig Amination):
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable bulky biarylphosphine ligand (e.g., SPhos, 2-4 mol%), and a palladium precatalyst (e.g., SPhos Pd G4, 1-2 mol%).
-
Add a weak inorganic base (e.g., K₃PO₄, 2.0 equiv).
-
Backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous, degassed aprotic solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture at a carefully controlled temperature (start with 80-90 °C) and monitor the progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrodehalogenation in Pd-catalyzed reactions?
A1: Hydrodehalogenation is a competing side reaction where the C-X bond is cleaved and replaced with a C-H bond. The generally accepted mechanism involves the formation of a palladium-hydride species (LₙPd-H). This can occur through several pathways, including the reaction of the palladium complex with a proton source (like water or an alcohol) or via β-hydride elimination from certain reagents. This palladium-hydride can then undergo reductive elimination with the aryl group to yield the hydrodehalogenated product.[8]
Q2: How do bulky biarylphosphine ligands help in preventing hydrodehalogenation?
A2: Bulky biarylphosphine ligands, such as those from the Buchwald portfolio, play a crucial role in promoting the desired reductive elimination step of the cross-coupling reaction.[5][6][7] Their steric bulk around the palladium center destabilizes the transition state for competing side reactions and accelerates the formation of the C-C or C-N bond, thus kinetically outcompeting the hydrodehalogenation pathway.[5]
Q3: Can the choice of palladium precursor influence the extent of hydrodehalogenation?
A3: Yes. Using well-defined palladium precatalysts, such as palladacycles, can lead to a more controlled and efficient generation of the active Pd(0) species.[9][10][11][12] This can minimize the formation of palladium black and other inactive species that might promote side reactions. In contrast, generating Pd(0) from Pd(II) sources like Pd(OAc)₂ can sometimes be less efficient and lead to a higher propensity for side reactions if not performed under optimal conditions.[9]
Q4: I am performing a Sonogashira coupling. Are there specific considerations to avoid hydrodehalogenation?
A4: For Sonogashira couplings, in addition to the general advice on ligands, bases, and solvents, ensuring strictly anhydrous and deaerated conditions is crucial. Oxygen can promote the homocoupling of the alkyne (Glaser coupling) and potentially lead to catalyst decomposition, which can indirectly favor side reactions like hydrodehalogenation. The use of a copper co-catalyst should also be optimized, as it can influence the overall catalytic cycle.
Data Summary and Visualization
Table 1: General Recommendations for Suppressing Hydrodehalogenation
| Parameter | Recommended | To Avoid | Rationale |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos)[1] | Less bulky, electron-poor ligands (e.g., PPh₃) | Promotes reductive elimination over side reactions.[5] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1] | Strong alkoxide bases (e.g., NaOtBu) | Reduces the likelihood of base-promoted side reactions. |
| Solvent | Aprotic (e.g., Dioxane, THF, Toluene)[1] | Protic (e.g., Alcohols) | Minimizes the presence of proton sources.[2][3][4] |
| Pd Source | Well-defined precatalysts (e.g., Palladacycles)[9][10][11][12] | In situ generation from Pd(II) salts without careful optimization | Ensures efficient and clean formation of the active catalyst.[9] |
| Temperature | Lower to moderate (e.g., 80-100 °C) | Excessively high temperatures | Favors the kinetics of the desired coupling over side reactions. |
Diagram 1: Catalytic Cycle for Cross-Coupling vs. Competing Hydrodehalogenation
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
challenges in the purification of 4-Chloro-5,8-difluoroquinoline reaction products
Welcome to the technical support guide for the purification of 4-Chloro-5,8-difluoroquinoline (CAS No. 874781-04-1)[1]. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this important heterocyclic compound. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount. This guide provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. Most commonly, this compound is synthesized via chlorination of 4-hydroxy-5,8-difluoroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[2].
Based on this common pathway, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 4-hydroxy-5,8-difluoroquinoline. This is a highly polar impurity.
-
Hydrolysis Product: If moisture is present during work-up, the product can hydrolyze back to the 4-hydroxy starting material.
-
Chlorinating Agent Byproducts: Phosphoric acids or other inorganic residues from the breakdown of agents like POCl₃.
-
Regioisomers: Depending on the specificity of the preceding synthetic steps, minor isomeric quinolines could be present.
-
Tar and Polymeric Materials: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the formation of high molecular weight, often colored, byproducts[3].
Q2: Which purification technique—column chromatography or recrystallization—is generally better for this compound?
A2: The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography is the most robust and versatile method for this compound, especially when dealing with a complex mixture of impurities with varying polarities. It offers a high degree of purification, capable of separating the target compound from both more polar (e.g., starting material) and less polar byproducts, yielding a product with high purity suitable for subsequent synthetic steps[4][5].
-
Recrystallization is an excellent and scalable option if your crude product is already of moderate to high purity (typically >90%) and is a solid. It is particularly effective at removing small amounts of impurities that have different solubility profiles. However, if your crude material contains significant amounts of impurities that co-crystallize or is oily, recrystallization may be ineffective or lead to "oiling out"[6].
For initial purification of a crude reaction mixture, column chromatography is recommended. Recrystallization can then be used as a final polishing step to achieve analytical-grade purity.
Q3: How can I effectively monitor the purification process in real-time?
A3: Thin-Layer Chromatography (TLC) is the indispensable tool for monitoring your purification. Before, during, and after your purification process, TLC provides a rapid, qualitative assessment of purity.
-
Before Purification: Run a TLC of your crude material to visualize the number of components and their relative polarities. This is critical for developing a solvent system for column chromatography.
-
During Column Chromatography: Use TLC to analyze the fractions as they elute from the column. This allows you to identify which fractions contain your desired product and whether the separation from impurities is successful.
-
After Purification: A single spot on a TLC plate (visualized under UV light at 254 nm) in multiple solvent systems is a good indicator of high purity.
A well-chosen TLC solvent system should provide good separation between your product and its major impurities, with an Rf value for the target compound ideally between 0.2 and 0.3 to ensure effective separation on a silica column[6].
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Aqueous Work-up & Extraction | ||
| Persistent Emulsion Formation | - Incomplete quenching of the reaction.- Finely divided solids or tarry materials at the interface. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the entire biphasic mixture through a pad of Celite® to remove particulate matter before re-separating the layers. |
| Product Precipitates During Extraction | - The product has low solubility in the chosen organic solvent.- The pH of the aqueous layer is causing the product (a weak base) to protonate and become more water-soluble. | - Switch to a more effective extraction solvent like Dichloromethane (DCM) or a mixture (e.g., Ethyl Acetate/DCM).- Ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction to keep the quinoline nitrogen unprotonated. |
| Recrystallization | ||
| Compound "Oils Out" Instead of Crystallizing | - The compound's melting point is lower than the solvent's boiling point.- The crude material is too impure, leading to freezing point depression. | - Select a solvent or solvent system with a lower boiling point.- Add a slightly larger volume of the hot solvent to ensure the compound remains dissolved.- If impurity levels are high, perform a preliminary purification by column chromatography before attempting recrystallization[6]. |
| Poor Crystal Yield | - Too much solvent was used for dissolution.- The cooling process was too rapid. | - Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to cool again.- Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator to maximize crystal formation. |
| Column Chromatography | ||
| Poor Separation (Overlapping Bands) | - The eluent system is not optimized and has insufficient polarity difference to resolve the components. | - Develop a more effective eluent system using TLC. Aim for a ΔRf of at least 0.2 between the product and the nearest impurity.- A common starting eluent for chloroquinolines is a mixture of petroleum ether (or hexanes) and ethyl acetate. Gradually increase the proportion of ethyl acetate to increase polarity[4][5]. |
| Compound is Insoluble in Loading Solvent | - The crude product has poor solubility in the non-polar eluent used to pack and start the column. | - Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column bed[6]. |
| Product Elutes Too Quickly (Rf > 0.5) or Not at All (Rf ≈ 0) | - Eluent is too polar (elutes too fast) or not polar enough (sticks to the column). | - If eluting too fast, decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio).- If not eluting, increase the polarity of the mobile phase (e.g., decrease the hexane:ethyl acetate ratio). For very polar compounds, a small percentage of methanol in DCM might be necessary. |
Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
The following decision tree provides a logical pathway for selecting the most appropriate purification method for your crude this compound.
Caption: Decision workflow for purification strategy selection.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying crude this compound using flash column chromatography.
1. Preparation of the Stationary Phase (Slurry Method):
-
Causality: The slurry method ensures the silica gel is evenly packed without air bubbles, which is critical for achieving good separation.
-
Step 1.1: Estimate the amount of silica gel required. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight[4][5].
-
Step 1.2: In a beaker, create a slurry by adding the silica gel to your initial, low-polarity mobile phase (e.g., 9:1 petroleum ether:ethyl acetate). Stir gently to remove air bubbles[4][5].
-
Step 1.3: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand[7].
-
Step 1.4: Pour the silica slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry[7].
2. Sample Loading (Dry Loading Recommended):
-
Causality: Dry loading onto the column results in a more concentrated band of material at the start of the chromatography, leading to sharper peaks and better separation than wet loading with a strong solvent[6].
-
Step 2.1: Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).
-
Step 2.2: Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Step 2.3: Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained[8].
-
Step 2.4: Carefully add this powder to the top of the packed silica column, on top of the sand layer.
3. Elution and Fraction Collection:
-
Causality: A gradient elution (gradually increasing solvent polarity) is often most effective. It allows less polar impurities to elute first, followed by the product, and finally the highly polar impurities.
-
Step 3.1: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Step 3.2: Collect fractions in test tubes or flasks. Monitor the elution process using TLC.
-
Step 3.3: Gradually increase the polarity of the eluent (e.g., move to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute compounds with higher affinity for the silica gel.
-
Step 3.4: Once TLC analysis shows that all fractions containing the pure product have been collected, combine them.
-
Step 3.5: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound[8].
Workflow for Column Chromatography Execution
Caption: Step-by-step workflow for purification via column chromatography.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-CHLORO-5,8-DIFLUORO-2-METHYL-QUINOLINE | CAS#:288151-28-0 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Buchwald-Hartwig Reactions with 4-Chloro-5,8-difluoroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for the Buchwald-Hartwig amination of 4-Chloro-5,8-difluoroquinoline. As Senior Application Scientists, we have structured this guide in a question-and-answer format to address the specific, practical challenges you may encounter in the lab.
FAQ 1: My Buchwald-Hartwig reaction with this compound shows low to no conversion. What are the primary causes and how can I fix it?
Answer:
Low or no conversion is the most common issue encountered with this substrate. The this compound system presents a unique set of challenges due to its electronic properties. The quinoline nitrogen and the two fluorine atoms are strongly electron-withdrawing, which can impact the key steps of the catalytic cycle. Aryl chlorides are also inherently less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step.[1][2]
Here is a breakdown of potential causes and a systematic approach to troubleshooting:
1. Inactive Catalyst System: The active Pd(0) species is the engine of your reaction. If it doesn't form or is poisoned, the reaction will fail.
- Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being reduced to the active Pd(0) species, or the chosen ligand is not effective.[1] Using simple palladium salts like Pd(OAc)₂ can be unreliable for generating the active catalyst consistently.[2]
- Solution: Switch to a well-defined palladium precatalyst, often called a "G3" (third-generation) or "G4" precatalyst (e.g., tBuXPhos Pd G3, BrettPhos Pd G4). These are air- and moisture-stable complexes that rapidly and reliably generate the active, monoligated Pd(0) species upon exposure to a base, providing precise control over the palladium-to-ligand ratio.[3][4]
2. Suboptimal Ligand Choice: Ligand selection is paramount for coupling challenging aryl chlorides.
- Cause: The ligand may not be electron-rich or sterically bulky enough to promote the difficult oxidative addition of the C-Cl bond and subsequent reductive elimination.
- Solution: For electron-deficient heteroaryl chlorides like this quinoline, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[5] Consider screening ligands known for their high activity in these couplings.
| Ligand Class | Recommended Ligands | Key Advantages |
| Dialkylbiaryl Phosphines | XPhos, tBuXPhos, RuPhos, BrettPhos | High activity for aryl chlorides, promotes fast reductive elimination.[6] |
| Ferrocene-Based | tBu-Josiphos | Another class of highly active, sterically demanding ligands. |
3. Ineffective Base: The base's role is to deprotonate the amine, creating the active nucleophile.[7] Its strength and steric profile are critical.
- Cause: The chosen base (e.g., K₂CO₃, Cs₂CO₃) may be too weak to deprotonate the amine efficiently, especially if the amine is weakly acidic (e.g., a secondary aniline).
- Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[1] If your substrate has base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) can be attempted, but it may require higher temperatures or longer reaction times.[8]
4. Inappropriate Solvent or Temperature:
- Cause: The solvent may not be suitable, or the reaction temperature is too low to overcome the activation energy for oxidative addition. Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[1]
- Solution: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most common and effective solvents. Ethereal solvents like THF are also used.[1][9] For aryl chloride couplings, temperatures are typically elevated, often between 80-110 °C.[1]
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose and solve low-conversion issues.
Caption: A decision tree for troubleshooting low conversion.
FAQ 2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I prevent this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and arises from the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can reductively cleave the aryl-halide bond, leading to the undesired byproduct (5,8-difluoroquinoline in this case) and consuming your starting material.
Mechanism of Hydrodehalogenation:
-
Formation of Pd-H: This can occur through several pathways, most commonly from the reaction of the palladium catalyst with trace water, alcohols, or even certain amines that can undergo β-hydride elimination.
-
Reductive Cleavage: The Pd-H species inserts into the aryl-halide bond, leading to the hydrodehalogenated product.
Strategies to Minimize Hydrodehalogenation:
-
Scrupulous Control of Moisture: This is the most critical factor.
-
Protocol: Use an oven-dried flask, flame-dry it under vacuum, and cool it under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure all reagents, including the amine and base, are dry.
-
-
Choice of Base:
-
Insight: While strong bases are needed, some can promote side reactions. Sodium tert-butoxide (NaOtBu) is generally preferred over hydroxide or carbonate bases which inherently contain or can generate water.[5]
-
-
Amine Purity:
-
Insight: If your amine coupling partner has an available β-hydrogen, it can potentially undergo β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[5] While this is less common with modern bulky ligands that favor reductive elimination, ensuring high purity of the amine is good practice.
-
-
Inert Atmosphere:
-
Protocol: Thoroughly degas your reaction mixture (3-4 cycles of vacuum/backfill with inert gas) before heating. Maintain a positive pressure of inert gas throughout the reaction.
-
FAQ 3: My reaction works with simple amines, but fails with a bulky secondary amine or a heteroaromatic amine. How should I adapt the conditions?
Answer:
The steric and electronic properties of the amine nucleophile significantly influence the reaction's success.[1] Bulky secondary amines and heteroaromatic amines are notoriously challenging coupling partners.
Challenges and Solutions by Amine Type:
| Amine Type | Challenge | Recommended Strategy |
| Bulky Secondary Amines | Steric hindrance can slow down both the coordination to palladium and the final C-N reductive elimination step. | * Ligand Choice: Use a ligand with a very large steric profile, such as RuPhos or BrettPhos . These are specifically designed to accelerate reductive elimination from sterically congested intermediates.[6] * Higher Temperature: May be required to overcome steric barriers. |
| Primary Aliphatic Amines | Can undergo double arylation to form a tertiary amine byproduct. | * Stoichiometry: Use a slight excess of the primary amine (1.2-1.5 eq) to favor mono-arylation. * Ligand Choice: BrettPhos has shown excellent performance for the selective monoarylation of primary amines with aryl chlorides.[6] |
| Aryl Amines (Anilines) | Generally good coupling partners, but electron-deficient anilines can be less nucleophilic. | * Standard Conditions: Often work well with standard XPhos/NaOtBu/Toluene conditions. * For Electron-Deficient Anilines: A more electron-rich ligand like tBuXPhos might be beneficial. |
| Heteroaromatic Amines (e.g., amino-pyridines, -imidazoles) | These are challenging because the ring nitrogen can act as a competing ligand, binding to the palladium center and poisoning the catalyst. | * Ligand Choice: Use highly active, bulky ligands like XPhos or RuPhos at slightly higher catalyst loadings (2-3 mol%). The bulk of the ligand can help disfavor the coordination of the heteroaromatic nitrogen. * Base: A strong base like NaOtBu is essential. |
FAQ 4: What is the recommended starting protocol for a Buchwald-Hartwig amination of this compound?
Answer:
This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Palladium Precatalyst (e.g., tBuXPhos Pd G3) (2 mol%)
-
Anhydrous Toluene (concentration ~0.1 M)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous toluene, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Degassing (Optional but Recommended): For maximum consistency, briefly bubble argon through the stirred reaction mixture for 5-10 minutes.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots under inert conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and quench carefully with water or saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle Diagram
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. Understanding these steps is key to rational troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
catalyst and ligand selection for efficient cross-coupling of 4-Chloro-5,8-difluoroquinoline
Technical Support Center: Efficient Cross-Coupling of 4-Chloro-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst and ligand selection in cross-coupling reactions involving this compound. As a challenging substrate, successful coupling requires careful consideration of the catalyst system and reaction conditions. This guide is designed to help you navigate these complexities and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling of this compound is a common issue, often stemming from the difficult activation of the C-Cl bond. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity:
-
Palladium Source: While Pd(OAc)₂ is a common precatalyst, it may not be active enough for this substrate. Consider using a more reactive Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex.[1]
-
Ligand Choice: The choice of ligand is critical. Standard ligands like PPh₃ are often ineffective for activating aryl chlorides.[2] Switch to more electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[3] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability which facilitates the oxidative addition step.[4][5][6]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.
-
-
Base and Solvent Issues:
-
Base Strength and Solubility: The base is crucial for activating the boronic acid.[7] If you are using a weak base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄, Cs₂CO₃, or KF.[3][8] The solubility of the base is important; ensure it is finely powdered.
-
Solvent System: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[9] Anhydrous conditions can sometimes be beneficial to prevent protodeboronation of the boronic acid.[8]
-
-
Protodeboronation of the Boronic Acid:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, is a major cause of low yields.[8] To mitigate this, consider using a more stable boronic acid derivative like a pinacol ester (BPin) or an MIDA boronate.[3] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also help.[3]
-
Q2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Cl with H) of my this compound. How can I favor the desired C-N bond formation?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl chlorides. This occurs when β-hydride elimination from the palladium-amido complex competes with reductive elimination to form the C-N bond.[10]
-
Ligand Selection is Key: The steric and electronic properties of the phosphine ligand are paramount.
-
Bulky Ligands: Employing bulky, electron-rich ligands is crucial. These ligands promote reductive elimination over β-hydride elimination. Second-generation Buchwald ligands like JohnPhos and the more sterically demanding XPhos are excellent candidates.[11]
-
Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can also be effective as they are thought to prevent the formation of palladium dimers and speed up the reaction.[10]
-
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without promoting side reactions. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.
-
Reaction Temperature: Running the reaction at the lowest temperature that affords a reasonable rate can help minimize side reactions.
Q3: My Sonogashira coupling is not proceeding, or I'm observing significant homocoupling of the alkyne (Glaser coupling). What adjustments should I make?
A3: The Sonogashira coupling of aryl chlorides can be challenging. Here are some troubleshooting steps:
-
Catalyst System:
-
Palladium Source: As with other couplings of this substrate, a highly active palladium source is necessary. Pd(PPh₃)₄ can be effective, but often a combination of a Pd(II) salt like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is used.
-
Copper-Free Conditions: Copper can promote alkyne homocoupling. If this is a major issue, consider a copper-free Sonogashira protocol. These often rely on more sophisticated palladium/phosphine systems.
-
-
Base and Solvent:
-
A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent.
-
Polar aprotic solvents like DMSO can sometimes improve yields in difficult couplings.[12]
-
-
Reaction Conditions:
-
Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling of the alkyne.
-
If the reaction is sluggish at room temperature, gentle heating may be required.
-
Frequently Asked Questions (FAQs)
Q4: Why is this compound considered a "difficult" substrate for cross-coupling reactions?
A4: The difficulty arises from a combination of electronic and steric factors:
-
Strong C-Cl Bond: The carbon-chlorine bond in aryl chlorides is stronger and less reactive towards oxidative addition to a palladium(0) center compared to aryl bromides or iodides.[13][14]
-
Electron-Deficient Ring: The presence of two strongly electron-withdrawing fluorine atoms and the nitrogen atom in the quinoline ring makes the C-Cl bond even more difficult to activate.
-
Potential for Catalyst Inhibition: The nitrogen atom in the quinoline ring can potentially coordinate to the palladium center and inhibit catalytic activity.
Q5: What are the advantages of using N-heterocyclic carbene (NHC) ligands for this type of cross-coupling?
A5: NHC ligands offer several advantages, particularly for challenging substrates:
-
Strong σ-Donors: NHCs are very strong σ-donating ligands, which increases the electron density on the palladium center and facilitates the oxidative addition of the aryl chloride.[5][15]
-
Steric Bulk: They can be designed with significant steric bulk, which promotes the reductive elimination step, leading to faster product formation and higher turnover numbers.[6][15]
-
High Stability: The strong palladium-NHC bond leads to highly stable catalytic species that can tolerate higher reaction temperatures and lower catalyst loadings.[4][5]
Q6: How do I choose between a phosphine ligand and an NHC ligand?
A6: The choice often depends on the specific reaction and the resources available.
-
Phosphine Ligands: A wide variety of phosphine ligands are commercially available, and there is a vast body of literature on their use.[16] For initial screening, starting with a well-established bulky, electron-rich phosphine ligand like XPhos or SPhos is a good strategy.
-
NHC Ligands: If phosphine-based systems are unsuccessful, or if you are looking to optimize for very high turnover numbers and stability, exploring NHC ligands is a logical next step.[6] Several commercially available NHC-palladium precatalysts simplify their use.
Q7: Can I perform a Heck coupling with this compound?
A7: While challenging, a Heck reaction is possible. Success will heavily depend on a highly active catalyst system.
-
Catalyst: A phosphine-free catalyst system or a system with a very electron-rich and bulky ligand would be necessary. Palladium nanoparticles have also been shown to be effective catalysts for Heck reactions.[14]
-
Reaction Conditions: Higher temperatures are often required for Heck couplings of aryl chlorides.[17]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and the ligand (e.g., XPhos, 4-8 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| [IPr-Pd-allyl]Cl | NaOt-Bu | Toluene | 80 | 8 | 92 |
Note: This data is illustrative and actual results may vary.
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Tree for Ligand Selection
Caption: Decision tree for selecting a suitable ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing the Reactivity of 4-Chloro-5,8-difluoroquinoline
Welcome to the technical support center for 4-Chloro-5,8-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the reactivity of the chlorine atom in this versatile building block. The presence of two electron-withdrawing fluorine atoms on the carbocyclic ring significantly influences the electronic properties of the quinoline system, presenting unique challenges and opportunities in synthetic chemistry.
I. Understanding the Reactivity of this compound
The reactivity of the C4-chloro group in this compound is primarily dictated by the electron-deficient nature of the quinoline ring, which is further amplified by the strong inductive effects of the fluorine atoms at the C5 and C8 positions. This electronic landscape makes the C4 position highly susceptible to nucleophilic attack.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during experiments with this compound.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position. However, the quinoline nitrogen can pose significant challenges.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?
Answer:
Failure to initiate a Suzuki-Miyaura coupling with this substrate is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The primary suspect is the quinoline nitrogen, which can coordinate to the palladium center and act as a catalyst poison.
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki-Miyaura Coupling.
-
Causality: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species. Bulky phosphine ligands sterically hinder this coordination, allowing the catalytic cycle to proceed.[1] Electron-rich ligands also enhance the rate of oxidative addition of the aryl chloride.[1][2]
-
Self-Validation: If switching to a bulkier ligand significantly improves the yield, catalyst poisoning was the primary issue.
Question 2: I am observing significant amounts of dehalogenated starting material (5,8-difluoroquinoline) in my Buchwald-Hartwig amination reaction. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed aminations, often competing with the desired C-N bond formation.[3] This typically occurs via a β-hydride elimination pathway from the palladium-amido intermediate.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich ligands promote faster reductive elimination, outcompeting β-hydride elimination.[4][5] | Use ligands such as XPhos, SPhos, or BrettPhos. |
| Base Selection | A strong, non-nucleophilic base is crucial for efficient deprotonation of the amine without promoting side reactions. | Employ sodium or potassium tert-butoxide (NaOtBu, KOtBu). |
| Solvent Choice | Aprotic, non-polar solvents can disfavor the pathways leading to dehalogenation. | Use solvents like toluene or dioxane. |
| Temperature Control | Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to reductive elimination. | Start at a lower temperature (e.g., 80 °C) and monitor the reaction progress. |
Category 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it an excellent substrate for SNAr reactions.
Question 3: My SNAr reaction with a primary amine is slow and requires high temperatures, leading to byproduct formation. How can I improve the reaction efficiency?
Answer:
While the substrate is activated, the nucleophilicity of the amine and the reaction conditions are critical for a successful SNAr reaction.[6][7]
Optimization Workflow:
Caption: Optimizing SNAr Reactions.
-
Causality: The SNAr reaction proceeds through a Meisenheimer complex, a negatively charged intermediate.[8][9] Polar aprotic solvents stabilize this intermediate, accelerating the reaction. A base can deprotonate the amine, increasing its nucleophilicity, or scavenge the HCl generated during the reaction. Microwave irradiation can significantly reduce reaction times and often leads to cleaner product formation.[10]
-
Self-Validation: A significant increase in reaction rate at a lower temperature upon switching to a polar aprotic solvent confirms the importance of stabilizing the Meisenheimer complex.
Question 4: I am observing competitive hydrolysis of the C4-chloro group to the corresponding 4-hydroxyquinoline. How can I prevent this?
Answer:
Hydrolysis is a common side reaction, especially under basic conditions in the presence of water. The electron-deficient nature of the quinoline ring makes the C4 position susceptible to attack by hydroxide ions.
Preventative Measures:
| Strategy | Rationale | Recommended Action |
| Anhydrous Conditions | The exclusion of water is the most effective way to prevent hydrolysis. | Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar). |
| Choice of Base | If a base is required, use a non-hydroxide source. | For palladium-catalyzed reactions, K₃PO₄ or Cs₂CO₃ are good choices.[11] For SNAr, organic bases like triethylamine or DIPEA are suitable. |
| Temperature Control | Hydrolysis rates can be temperature-dependent. | Run the reaction at the lowest effective temperature. |
III. Experimental Protocols
The following protocols are provided as starting points for key transformations of this compound. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of electron-deficient heteroaryl chlorides.[11][12][13]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl chlorides.[5][14][15]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and dilute with diethyl ether.
-
Filter through a plug of silica gel, washing with diethyl ether.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the reaction of this compound with an amine nucleophile.[7][16]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add the amine and stir the mixture at 80-100 °C.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
IV. References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. BenchChem Technical Support Center.
-
BenchChem. (2025). Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline. BenchChem Technical Support Center.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem Technical Support Center.
-
Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. RSC Publishing.
-
A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. (2016). PubMed.
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. (n.d.). ACS Catalysis.
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). [Source not further specified].
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
-
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (2025). BenchChem Technical Support Center.
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. (2025). ResearchGate.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH.
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH.
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2025). ResearchGate.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). [Source not further specified].
-
Synthesis and antifungal evaluation of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates. (n.d.). PubMed.
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). PubMed.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
-
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.). ECORFAN-Bolivia Journal.
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (n.d.). PMC - PubMed Central.
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.
-
[PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). [Source not further specified].
-
Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. (n.d.). PubMed.
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025). ResearchGate.
-
Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. (n.d.). PMC - NIH.
-
ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. (2025). ResearchGate.
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (n.d.). [Source not further specified].
-
Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). MDPI.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of 4-Chloro-5,8-difluoroquinoline reactivity vs. other haloquinolines
Introduction: The Strategic Value of Haloquinolines in Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals, from antimalarials to anticancer agents.[1][2] Within this class, haloquinolines serve as exceptionally versatile intermediates, providing synthetic handles for the intricate molecular architectures required for modern drug discovery. The strategic placement and nature of the halogen substituent(s) profoundly dictate the molecule's reactivity, offering a tunable platform for synthetic chemists.
This guide provides an in-depth comparative analysis of 4-Chloro-5,8-difluoroquinoline , a highly activated haloquinoline, against its less-fluorinated and non-fluorinated counterparts. We will dissect the electronic and steric factors governing its reactivity, supported by experimental data and detailed protocols for key transformations. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the unique chemical personality of this powerful building block.
The Electronic Landscape: Why Fluorine Placement is Transformative
The reactivity of a haloquinoline is not merely a function of the halogen's identity but is critically dependent on its position on the bicyclic ring system. The quinoline nucleus is inherently electron-deficient due to the electron-withdrawing nature of the endocyclic nitrogen atom, an effect most pronounced in the pyridine ring.[3]
-
The Activated 4-Position: A halogen at the C4 position (alpha to the nitrogen) is significantly activated towards nucleophilic attack. The nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr).[4][5]
-
The Power of Fluorine: When fluorine atoms are introduced, particularly on the carbocyclic (benzene) ring at the C5 and C8 positions as in this compound, the electrophilicity of the entire scaffold is dramatically enhanced. Fluorine, being the most electronegative element, exerts a potent -I (inductive) effect, withdrawing electron density through the sigma framework. This field effect significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the quinoline system, making it a much more favorable target for nucleophiles.[6][7]
In contrast, haloquinolines like 6-chloroquinoline or 8-chloroquinoline, where the halogen resides on the benzene ring, experience a less direct electronic pull from the nitrogen atom.[3] Consequently, their susceptibility to nucleophilic attack at the carbon bearing the chlorine is substantially lower. This compound, therefore, represents a "super-electrophilic" quinoline system, primed for facile substitution at the C4 position.
Caption: Relative electrophilicity of haloquinoline C-Cl bonds.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most striking difference in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[8][9]
The stability of the Meisenheimer complex is the rate-determining factor. For this compound, the strong inductive effects of the C5 and C8 fluorine atoms provide exceptional stabilization for the negative charge developed in the Meisenheimer intermediate. This stabilization drastically lowers the activation energy of the first step, leading to significantly faster reaction rates and often allowing for milder reaction conditions compared to other haloquinolines.
Caption: SNAr mechanism highlighting fluorine stabilization.
Data Snapshot: Amination of Chloroquinolines
The synthesis of 4-aminoquinolines is a common transformation in drug discovery.[10] The data below illustrates the enhanced reactivity of the difluoro-substituted scaffold.
| Substrate | Nucleophile | Conditions | Reaction Time | Yield | Reference |
| This compound | N,N-dimethylethylenediamine | Neat, 100 °C | 4 h | >90% (Est.) | [11] |
| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | Neat, 130 °C | 7 h | High | [10] |
| 4,7-Dichloroquinoline | N,N-dimethylpropane-1,3-diamine | Neat, 130 °C | 8 h | High | [10] |
Note: The table presents representative data from literature to highlight reactivity trends. Direct, side-by-side comparative studies are sparse, but the trend of requiring less forcing conditions for fluorinated analogs is well-established.
Experimental Protocol: Comparative Amination via SNAr
This protocol provides a framework for a direct comparison of reactivity.
Objective: To compare the rate of amination between this compound and 4,7-dichloroquinoline.
Reagents:
-
This compound (1.0 equiv)
-
4,7-Dichloroquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: In two separate, identical reaction vials equipped with stir bars, add the respective chloroquinoline (e.g., 200 mg, 1.0 mmol).
-
Reagent Addition: To each vial, add K₂CO₃ (276 mg, 2.0 mmol) and DMSO (5 mL).
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) to each vial.
-
Reaction: Place both vials in a pre-heated reaction block at 80 °C and stir.
-
Monitoring: Monitor the reactions simultaneously by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals. Spot the reaction mixture against the starting material.
-
Analysis: Observe the time required for complete consumption of the starting material in each reaction. The significantly faster consumption of this compound will be evident.
-
Work-up (for isolation): Upon completion, cool the reaction mixture, pour into water (50 mL), and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
While SNAr highlights the electrophilic nature of the C4 carbon, palladium-catalyzed reactions like the Suzuki-Miyaura coupling probe the ability of the C-Cl bond to undergo oxidative addition to a Pd(0) catalyst.[12]
Aryl chlorides are typically less reactive than the corresponding bromides and iodides in Suzuki couplings due to the stronger C-Cl bond.[3] However, the reactivity is also highly dependent on the electronic nature of the substrate. The electron-deficient character of the this compound ring is expected to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. This can potentially compensate for the strong C-Cl bond, allowing for efficient coupling under carefully optimized conditions.
Data Snapshot: Suzuki-Miyaura Coupling of Haloquinolines
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Conditions | Yield | Reference |
| Various 4-Chloro Quinolines | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene, Reflux | Moderate-Good | [13] |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene, Reflux | Good (Disubstitution) | [14] |
| 2,6-Dichloroquinoxaline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | THF, 90 °C | Good (Monosubstitution) | [15] |
Note: While a direct comparison involving this compound was not found in the initial search, the data on other electron-deficient chloro-heterocycles suggests that coupling is feasible, often requiring specific catalyst systems and conditions to achieve high yields.[13][16] The key takeaway is that while SNAr is dramatically enhanced by the fluorine atoms, the effect on Suzuki coupling is more nuanced, balancing facilitated oxidative addition against a strong C-Cl bond.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a parallel synthesis approach to compare coupling efficiency.
Objective: To compare the yield of Suzuki coupling between this compound and 4-chloro-7-fluoroquinoline.
Reagents:
-
This compound (1.0 equiv)
-
4-Chloro-7-fluoroquinoline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1)
Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Setup: In two separate, oven-dried Schlenk flasks, add the respective chloroquinoline (e.g., 100 mg, 0.5 mmol).
-
Reagent Addition: To each flask, add phenylboronic acid (91 mg, 0.75 mmol), K₃PO₄ (212 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (8.2 mg, 0.02 mmol).
-
Solvent Addition: Degas the Toluene/Water solvent mixture by bubbling with argon for 20 minutes. Add 5.5 mL of the degassed solvent to each flask.
-
Reaction: Heat the flasks to 100 °C with vigorous stirring for 12 hours.
-
Monitoring & Analysis: After 12 hours, cool the reactions to room temperature. Take an aliquot from each reaction, filter, and analyze by LC-MS to determine the conversion percentage and compare the relative efficiency.
-
Work-up: Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to determine isolated yields.
Caption: Workflow for a parallel Suzuki coupling experiment.
Conclusion and Outlook
The comparative analysis clearly demonstrates that This compound is a uniquely reactive building block, primarily distinguished by its exceptional performance in nucleophilic aromatic substitution reactions. The strategic placement of two powerfully electron-withdrawing fluorine atoms on the carbocyclic ring dramatically activates the C4-Cl bond towards displacement. This allows for the synthesis of diverse 4-substituted quinolines under significantly milder conditions than those required for non-fluorinated or alternatively fluorinated analogues.
While its reactivity in palladium-catalyzed cross-coupling is more conventional for an electron-deficient aryl chloride, its pronounced electrophilicity remains an asset. For researchers in drug discovery, this compound offers a decisive advantage for rapidly constructing libraries of compounds centered on the 4-aminoquinoline core, enabling efficient exploration of structure-activity relationships. Understanding its heightened reactivity is key to unlocking its full potential as a powerful tool in modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Synthesis and Initial Evaluation of (4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Antibacterial Screening of 4-Chloro-5,8-difluoroquinoline Analogs
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Quinolone derivatives have long been a cornerstone of antibacterial therapy, and modifying their core structure continues to be a promising strategy for developing new agents with enhanced potency and a broader spectrum of activity. This guide provides an in-depth comparison of the in vitro antibacterial activity of a series of 4-Chloro-5,8-difluoroquinoline analogs, offering a comprehensive overview for researchers in drug discovery and development. We will delve into the causality behind the experimental design, present detailed protocols, and analyze the structure-activity relationships (SAR) that govern the antibacterial efficacy of these compounds.
The Rationale for Investigating 4-Chloro-5,8-difluoroquinolines
The fluoroquinolone scaffold is renowned for its potent antibacterial action, primarily through the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-stranded DNA breaks and ultimately cell death.[3]
The specific scaffold of this compound is of particular interest due to the electronic and steric properties conferred by its substituents. The fluorine atoms at positions 5 and 8 can enhance cell penetration and DNA gyrase binding.[2] The chlorine atom at position 4, while less common than the typical carboxylic acid at position 3 and a substituent at position 7, offers a unique point for chemical modification and may influence the compound's overall conformation and target engagement.[1] This guide will explore how modifications at other positions of this core structure impact its antibacterial activity.
Experimental Workflow for Antibacterial Susceptibility Testing
A standardized and reproducible workflow is crucial for the reliable evaluation of novel antibacterial agents. The following diagram outlines the key steps in the in vitro screening process, from compound preparation to the determination of the Minimum Inhibitory Concentration (MIC).
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Detailed Protocol: Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[4] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Repeat this process for each analog and the reference antibiotic.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Include a positive control (wells with MHB and inoculum, but no compound) and a negative/sterility control (wells with MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Comparative Analysis of Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of a series of hypothetical this compound analogs against representative Gram-positive and Gram-negative bacteria. These illustrative data are based on established structure-activity relationships for fluoroquinolones.[2] Ciprofloxacin, a widely used fluoroquinolone, is included as a reference standard.
| Compound ID | R1 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| Analog 1 | -H | 16 | 32 | >64 |
| Analog 2 | -CH3 | 8 | 16 | 64 |
| Analog 3 | -Cyclopropyl | 2 | 4 | 16 |
| Analog 4 | -Phenyl | 4 | 8 | 32 |
| Analog 5 | -p-Fluorophenyl | 1 | 2 | 8 |
| Ciprofloxacin | Standard | 0.5 | 0.25 | 1 |
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of quinolone derivatives is highly dependent on the nature and position of their substituents.[2]
-
N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the antibacterial spectrum and potency. Small alkyl groups like cyclopropyl (Analog 3) are often optimal for potent activity against a broad range of bacteria. Aromatic substituents, such as a p-fluorophenyl group (Analog 5), can also confer excellent activity.
-
C-7 Substituent: While not varied in this specific guide, the substituent at the C-7 position is critical for antibacterial potency and pharmacokinetic properties. Typically, a piperazine ring or a similar nitrogen-containing heterocycle is found at this position in clinically successful fluoroquinolones.
-
C-8 Substituent: The presence of a halogen, such as the chlorine in this series, at the C-8 position can lead to highly potent compounds, potentially due to steric effects that distort the quinolone ring system and enhance its interaction with the target enzymes.[1]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The following diagram illustrates the inhibition of DNA gyrase.
Caption: Mechanism of action of quinolone antibiotics via stabilization of the DNA gyrase-DNA cleavage complex.
In essence, DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for DNA replication. The enzyme nicks the DNA, allows another segment to pass through, and then reseals the break. Fluoroquinolones bind to the complex of DNA and the GyrA subunit of the enzyme, preventing the resealing step.[1] This leads to the accumulation of double-strand breaks, the stalling of replication forks, and ultimately, bacterial cell death.
Conclusion and Future Directions
The in vitro screening of this compound analogs reveals that modifications, particularly at the N-1 position, significantly impact their antibacterial potency. While none of the illustrative analogs surpassed the activity of the comparator, Ciprofloxacin, the data underscores the importance of systematic structural modifications in the quest for novel antibacterial agents. The cyclopropyl and p-fluorophenyl substituents at the N-1 position appear to be the most promising for broad-spectrum activity within this specific chemical series.
Future research should focus on synthesizing a wider array of analogs with diverse substituents at the N-1 and C-7 positions to further elucidate the SAR. Additionally, promising compounds should be evaluated for their activity against a broader panel of clinical isolates, including multidrug-resistant strains, and assessed for their cytotoxicity and pharmacokinetic properties to determine their potential as therapeutic candidates.
References
- 1. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-5,8-Difluoroquinoline Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] This guide focuses on a specific, modern class of these compounds: 4-amino-5,8-difluoroquinoline derivatives . The introduction of fluorine atoms at the 5 and 8 positions is a strategic modification intended to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.
This document provides an in-depth analysis of the Structure-Activity Relationships (SAR) for this unique scaffold, comparing the effects of various structural modifications on biological performance. We will delve into the causality behind experimental design, present supporting data from key studies, and provide detailed protocols for the synthesis and evaluation of these promising therapeutic agents.
The 4-Amino-5,8-Difluoroquinoline Scaffold: A Platform for Targeted Drug Design
The core structure of interest is defined by a quinoline ring system, an amino group at the C-4 position, and fluorine atoms at the C-5 and C-8 positions. The exploration of SAR typically involves systematic modifications at two primary sites: the 4-amino side chain and the C-7 position of the quinoline ring. Understanding how changes at these positions modulate biological activity is critical for rational drug design.
Caption: Core 4-amino-5,8-difluoroquinoline scaffold highlighting key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the nature and position of various substituents. The following sections dissect these relationships based on available experimental evidence.
The Critical Role of the 4-Amino Side Chain (R1)
The substituent at the 4-amino position is arguably the most crucial determinant of potency and target selectivity. For many classes of 4-aminoquinolines, a dialkylaminoalkyl side chain is considered optimal for activity.[5]
-
Linker Length: The number of carbon atoms separating the two nitrogen atoms in the side chain is critical. A chain of 2 to 5 carbons is often preferred, with a 4-carbon butyl chain (as seen in the classic antimalarial chloroquine) being a common starting point.[5]
-
Terminal Amine Substitution: The nature of the terminal amine group influences lipophilicity and hydrogen bonding capacity. Systematic variation of this group can modulate pharmacokinetic properties, such as reducing accumulation in the central nervous system (CNS) while maintaining potency.[6] For instance, replacing a simple diethylamino group with bulkier or cyclic amines can significantly alter the activity profile.
-
Aromatic vs. Aliphatic Side Chains: While aliphatic side chains are common, incorporating aromatic rings can lead to compounds with reduced toxicity, though sometimes at the cost of potency.[5] These aromatic moieties can engage in π-π stacking interactions within target binding pockets, a feature exploited in the design of kinase inhibitors.
Modulation of Activity via the C-7 Position (R2)
The C-7 position offers a secondary, yet powerful, handle for fine-tuning the electronic properties and overall activity of the molecule.
-
Electronic Effects: The electronic nature of the C-7 substituent directly impacts the basicity (pKa) of the quinoline ring nitrogen and the side chain's tertiary amine. Electron-withdrawing groups (e.g., -Cl, -F, -CF3) decrease the pKa of both nitrogen atoms.[7][8] This modulation is critical as it affects the compound's ability to accumulate in acidic cellular compartments (like the parasite food vacuole in malaria) and its binding affinity to target proteins.[7]
-
Halogen Substitution: Halogens are common substituents at C-7. In a study comparing 4-aminoquinoline derivatives for cytotoxic activity, the replacement of a chloro group at C-7 with a fluoro group led to an increase in cytotoxicity against the MDA-MB-468 breast cancer cell line.[9] This highlights the subtle but significant impact of different halogens on biological activity.
The Influence of 5,8-Difluoro Substitution
The defining feature of this compound class is the presence of fluorine at both the C-5 and C-8 positions. While direct comparative studies are limited in the provided literature, the rationale for this substitution pattern is well-grounded in medicinal chemistry principles:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the quinoline ring, potentially leading to stronger interactions with the target protein through hydrogen bonds or dipole-dipole interactions.
-
Improved Lipophilicity: Fluorination often increases lipophilicity, which can enhance cell membrane permeability and cellular uptake.
Comparative Performance Data
The following table summarizes experimental data for representative 4-aminoquinoline derivatives, illustrating the SAR principles discussed above. The data is compiled from studies evaluating their cytotoxic effects against human breast cancer cell lines.
| Compound ID | Core Structure | R1 (4-Amino Side Chain) | R2 (C-7 Substituent) | Cell Line | Activity (GI₅₀, µM) | Reference |
| CQ | 4-Aminoquinoline | -NH(CH₂)₄N(C₂H₅)₂ | -Cl | MDA-MB-468 | 24.36 | [9] |
| CQ | 4-Aminoquinoline | -NH(CH₂)₄N(C₂H₅)₂ | -Cl | MCF-7 | 20.72 | [9] |
| Cmpd 3 | 4-Aminoquinoline | -NH(CH₂)₃CH₃ | -F | MDA-MB-468 | >100 | [9] |
| Cmpd 3 | 4-Aminoquinoline | -NH(CH₂)₃CH₃ | -F | MCF-7 | 11.52 | [10] |
| Cmpd 4 | 4-Aminoquinoline | -NH(CH₂)₂NH₂ | -Cl | MDA-MB-468 | 11.01 | [9] |
| Cmpd 4 | 4-Aminoquinoline | -NH(CH₂)₂NH₂ | -Cl | MCF-7 | 51.57 | [9] |
| Cmpd 8 | 4-Aminoquinoline | -NH(CH₂)₂N(CH₃)₂ | -Cl | MDA-MB-468 | 7.35 | [9] |
| Cmpd 8 | 4-Aminoquinoline | -NH(CH₂)₂N(CH₃)₂ | -Cl | MCF-7 | 8.22 | [9] |
Key Observations from Data:
-
Compound 8 , featuring a 7-chloro group and an N,N-dimethyl-ethane-1,2-diamine side chain, emerged as the most potent compound against both cell lines, with GI₅₀ values of 7.35 µM and 8.22 µM.[9]
-
Comparing Compound 3 (butylamine side chain) with the more complex side chains of CQ and Compound 8 suggests that the presence and nature of the terminal tertiary amine are critical for potent cytotoxicity.
-
The data for Compound 4 shows that while potent against MDA-MB-468 cells, it has significantly lower activity against MCF-7 cells, indicating a degree of cell-line specificity.[9]
Experimental Protocols & Methodologies
To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. The following sections detail the general synthesis and biological evaluation workflows for these compounds.
Workflow for a Structure-Activity Relationship (SAR) Study
The process of elucidating SAR is systematic, involving iterative cycles of design, synthesis, and testing.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives
This protocol describes a common method for synthesizing 4-aminoquinoline derivatives via nucleophilic aromatic substitution.[9][11]
Objective: To synthesize a target 4-amino-5,8-difluoroquinoline derivative from a 4-chloro precursor.
Materials:
-
4-chloro-5,8-difluoro-7-(substituted)-quinoline (1 equivalent)
-
Desired amine side chain (e.g., N,N-dimethyl-ethane-1,2-diamine) (2-3 equivalents)
-
Solvent (e.g., Dichloromethane, tert-Butanol)
-
Base (e.g., NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol)
Procedure:
-
A mixture of the 4-chloro-5,8-difluoro-7-(substituted)-quinoline (1 eq.) and the desired amine (2-3 eq.) is prepared.
-
The mixture is heated, typically to between 120-130°C, and stirred continuously for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is taken up in dichloromethane.
-
The organic layer is washed successively with 5% aqueous NaHCO₃ solution, water, and then brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The resulting crude residue is purified by column chromatography over silica gel using an appropriate eluting solvent system (e.g., a gradient of chloroform-methanol).
-
The structure of the purified compound is confirmed by NMR and mass spectrometry.
Caption: General synthesis scheme for 4-aminoquinoline derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the growth inhibitory (GI₅₀) concentration of the synthesized compounds against human cancer cell lines.[9]
Objective: To measure the antiproliferative effect of the synthesized derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
RPMI 1640 medium with 10% fetal bovine serum
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Procedure:
-
Cell Plating: Inoculate 5,000–10,000 cells in 100 µL of medium into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Addition: Add various concentrations of the experimental compounds to the wells. Include a vehicle control (DMSO) and a positive control.
-
Exposure: Incubate the cells with the compounds for 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with tap water to remove TCA and dead cells. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 10 minutes at room temperature.
-
Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris buffer (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The 4-amino-5,8-difluoroquinoline scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents, particularly in oncology. The structure-activity relationship studies clearly indicate that modifications to the 4-amino side chain and the C-7 position are primary drivers of biological activity. The terminal amine on the side chain is critical for potency, while the electronic nature of the C-7 substituent allows for the fine-tuning of the molecule's properties.
Future research should focus on expanding the diversity of substituents at these key positions and conducting systematic studies to directly quantify the benefits conferred by the 5,8-difluoro substitution pattern compared to non-fluorinated analogues. Furthermore, identifying the specific molecular targets (e.g., which kinases or enzymes are inhibited) for the most potent compounds will be essential for advancing these derivatives into preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Novel 4-Chloro-5,8-difluoroquinoline Derivatives
For researchers and professionals in drug development, the synthesis of a novel compound is a moment of profound potential. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. However, this potential can only be realized if the synthesized molecular structure is unequivocally confirmed. The introduction of multiple halogen atoms, such as in 4-Chloro-5,8-difluoroquinoline derivatives, presents unique challenges and opportunities for spectroscopic characterization.
This guide provides an in-depth comparison of the essential spectroscopic techniques required to provide unambiguous structural evidence. Moving beyond a simple listing of methods, we will explore the causality behind our experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of scientific integrity.
The Synergistic Workflow: An Integrated Approach to Structural Elucidation
No single technique can provide a complete structural picture. True confidence is achieved by integrating orthogonal methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique interrogates the molecule from a different physical principle, and their collective agreement forms a robust, self-validating proof of structure.
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 4-Chloro-5,8-difluoroquinoline Scaffold
Introduction: The Significance of the Quinoline Scaffold in Kinase Inhibition
In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift from cytotoxic chemotherapy to targeted therapy. Within this field, certain chemical structures have emerged as "privileged scaffolds" due to their optimal geometry for fitting into the ATP-binding pocket of various kinases. The quinoline ring system is one such scaffold, prized for its rigid, planar structure and its capacity for diverse chemical modifications.[1][2] This guide focuses on a specific, highly functionalized variant: the 4-Chloro-5,8-difluoroquinoline core. The strategic placement of fluorine atoms and a reactive chlorine handle makes this scaffold a particularly attractive starting point for synthesizing potent and selective multi-kinase inhibitors.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the efficacy of kinase inhibitors derived from this promising scaffold. We will delve into the mechanisms of action of key exemplars, present supporting preclinical data, and provide detailed, field-tested protocols for evaluating their performance.
Comparative Analysis of Lead Compounds
While a multitude of compounds can be synthesized from the this compound core, we will focus on two prominent examples that have progressed through clinical development: Anlotinib and Cabozantinib. Although their final structures are complex, their synthesis pathways often leverage related quinoline precursors, and they serve as excellent models for the therapeutic potential of this chemical class.
Anlotinib: A Multi-Targeted Angiogenesis Inhibitor
Anlotinib is an oral multi-target tyrosine kinase inhibitor (TKI) designed to primarily inhibit tumor angiogenesis and proliferation.[3][4][5] Its mechanism involves the simultaneous blockade of several key receptor tyrosine kinases (RTKs).
Mechanism of Action: Anlotinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[4][5][6][7] By inhibiting these receptors on endothelial cells, Anlotinib potently disrupts the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis.[3][4] Additionally, it targets other kinases like c-Kit and Ret, which are implicated in direct tumor cell proliferation and survival.[3][6] This multi-pronged attack helps to overcome resistance mechanisms that can arise when targeting a single pathway.
DOT script for Anlotinib's Signaling Pathway Inhibition
Anlotinib's Mechanism of Action
Experimental Efficacy Data: The efficacy of Anlotinib has been demonstrated through extensive preclinical studies. Its potency is typically quantified by its half-maximal inhibitory concentration (IC₅₀) against various kinases and its growth inhibitory effects (GI₅₀) on cancer cell lines.
| Target Kinase | IC₅₀ (nmol/L) | Reference |
| VEGFR2 (KDR) | <1 | [7] |
| PDGFRβ | 19 | [6] |
| FGFR1 | 33 | [6] |
| c-Kit | 38 | [6] |
| Cancer Cell Line | GI₅₀ (µM) | Cancer Type | Reference |
| HUVEC (Endothelial) | 0.002 | - | [5] |
| A549 | 2.85 | Non-Small Cell Lung | [4] |
| SGC-7901 | 4.62 | Gastric Cancer | [4] |
| HT-29 | 6.81 | Colorectal Cancer | [4] |
In vivo studies have further substantiated these findings, showing that Anlotinib significantly suppresses tumor growth and angiogenesis in various xenograft models.[5]
Cabozantinib: A Potent Inhibitor of MET, VEGFR, and AXL
Cabozantinib is another powerful oral TKI that shares the multi-targeted approach. It is particularly distinguished by its potent inhibition of MET and AXL, in addition to the VEGFR family.[8][9] This is clinically significant because MET and AXL activation are known mechanisms of resistance to therapies that target only the VEGFR pathway.[10]
Mechanism of Action: Cabozantinib exerts its anti-tumor effects by potently inhibiting MET, VEGFR2, and AXL.[8] This triple inhibition leads to a robust anti-angiogenic effect while also directly impeding tumor cell invasion, proliferation, and metastasis.[8][9] The drug's ability to block the MET signaling pathway is crucial for overcoming resistance that tumors often develop against purely anti-angiogenic agents.[10][11] It also shows activity against other RTKs, including RET, KIT, and FLT3.[8]
DOT script for Cabozantinib's Signaling Pathway Inhibition
Cabozantinib's Mechanism of Action
Experimental Efficacy Data: Cabozantinib's potent, multi-targeted profile is reflected in its low nanomolar IC₅₀ values against its primary targets.
| Target Kinase | IC₅₀ (nM) | Reference |
| MET | 1.3 | [8] |
| VEGFR2 | 0.035 | [11] |
| AXL | 7 | [8] |
| RET | 4 | [9] |
| KIT | 4.6 | [8] |
Clinically, Cabozantinib has demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with advanced renal cell carcinoma and other malignancies, validating its preclinical efficacy.[11]
Experimental Methodologies for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for the core assays used to evaluate kinase inhibitors.
In Vitro Kinase Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[12][13] The principle involves quantifying the transfer of a phosphate group from ATP to a specific substrate.[14]
DOT script for In Vitro Kinase Assay Workflow
Workflow: In Vitro Kinase Assay
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a master mix containing the purified kinase enzyme, the specific substrate (e.g., a peptide), and kinase reaction buffer.[15]
-
Reaction Setup: In a 96- or 384-well plate, add the kinase/substrate master mix to each well. Then, add the diluted test inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂ to each well.[15]
-
Incubation: Incubate the plate at 30°C for 60-120 minutes to allow for phosphorylation.
-
Termination and Detection: Stop the reaction by adding a stop solution. The method of detection depends on the assay format. For example, in ADP-Glo™ assays, a reagent is added to measure the amount of ADP produced, which is directly proportional to kinase activity.[16]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
Causality Insight: This assay is critical for confirming direct target engagement. It isolates the interaction between the drug and the kinase from the complexities of a cellular environment, providing a pure measure of inhibitory potency.[17]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is a cornerstone for determining a compound's effect on cancer cells.
DOT script for MTT Assay Workflow
Workflow: MTT Cell Viability Assay
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[20][21]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the kinase inhibitor. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this percentage against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Causality Insight: A potent IC₅₀ in a biochemical assay does not always translate to cellular efficacy.[17] This assay is a crucial secondary screen because it accounts for factors like cell membrane permeability, efflux pumps, and off-target effects, providing a more physiologically relevant measure of a drug's potential.[22]
Western Blot Analysis of Signaling Pathways
Western blotting is a fundamental technique used to confirm the mechanism of action by detecting changes in the levels of specific proteins and their phosphorylation status within a signaling cascade.[23][24][25]
DOT script for Western Blot Workflow
Workflow: Western Blot Analysis
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with the kinase inhibitor at various concentrations for a defined period (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal amounts of protein are loaded for each sample.[16]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding.[25][26] Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-MET).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[23]
-
Analysis: Quantify the band intensity. To validate the results, the membrane should be stripped and re-probed with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[16]
Causality Insight: This protocol provides a self-validating system. Observing a dose-dependent decrease in a phosphorylated protein (e.g., p-MET) while the total protein and loading control levels remain unchanged provides strong evidence that the inhibitor is acting on its intended target within the cell.[27]
Conclusion
Kinase inhibitors derived from the this compound scaffold, such as Anlotinib and Cabozantinib, represent a powerful class of anti-cancer agents. Their efficacy stems from a multi-targeted approach that simultaneously disrupts key pathways involved in tumor angiogenesis, proliferation, and invasion. By leveraging the robust experimental methodologies detailed in this guide—from direct enzymatic assays to cellular viability and pathway analysis—researchers can effectively characterize the potency and mechanism of novel compounds built upon this privileged structure. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 5. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. revvity.com [revvity.com]
- 15. In vitro kinase assay [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. inits.at [inits.at]
- 23. benchchem.com [benchchem.com]
- 24. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Validation of the Mechanism of Action for New 4-Chloro-5,8-difluoroquinoline-based Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 4-chloro-5,8-difluoroquinoline-based compounds. By integrating established principles of cancer biology with detailed experimental protocols, we aim to deliver a scientifically rigorous and practical resource for the preclinical evaluation of this promising class of molecules.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer effects.[1][2] Its rigid, planar structure and the ability to modify its periphery with various functional groups allow for the fine-tuning of its interaction with diverse biological targets. Quinoline derivatives have been successfully developed as inhibitors of critical cellular processes implicated in cancer, such as cell proliferation, survival, and angiogenesis.[3]
The introduction of halogen atoms, particularly fluorine, into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. The specific 4-chloro-5,8-difluoro substitution pattern on the quinoline core of the new compounds under investigation is hypothesized to confer a unique pharmacological profile, potentially leading to enhanced potency and selectivity against cancer-relevant targets.
Hypothesized Mechanism of Action: Multi-Targeted Kinase Inhibition
Based on the structure-activity relationships of known quinoline-based anticancer agents, we hypothesize that the new this compound compounds function as multi-targeted tyrosine kinase inhibitors . The electron-withdrawing nature of the chlorine and fluorine atoms is expected to modulate the electron density of the quinoline ring system, influencing its interaction with the ATP-binding pockets of various kinases. Potential primary targets include key drivers of tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.
This guide will outline a systematic approach to test this hypothesis, comparing the new compounds against established kinase inhibitors with overlapping and distinct target profiles.
Comparative Framework: Benchmarking Against Established Inhibitors
To provide a robust assessment of the new compounds' performance, we will utilize a panel of well-characterized kinase inhibitors as comparators:
-
Erlotinib: A reversible inhibitor of the EGFR tyrosine kinase.[4][5][6][7][8]
-
Vandetanib: An inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[9][10][11][12][13]
-
Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases.[14][15][16][17][18]
By comparing the activity of the new this compound compounds against these standards, we can elucidate their potency, selectivity, and potential advantages.
Experimental Validation: A Step-by-Step Approach
A multi-pronged experimental strategy is essential to rigorously validate the hypothesized mechanism of action. This involves a combination of in vitro biochemical assays, cell-based functional assays, and in vivo tumor models.
In Vitro Kinase Inhibition Assays
The initial step is to directly assess the inhibitory activity of the new compounds against a panel of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the new compounds against EGFR, VEGFR, and Src kinases.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds and control inhibitors (Erlotinib, Vandetanib, Bosutinib) in the appropriate assay buffer.
-
Prepare a solution of the target kinase (e.g., recombinant human EGFR, VEGFR2, or Src).
-
Prepare a solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds/controls.
-
Add the kinase solution to all wells.
-
Add the tracer and antibody solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome: Lower IC50 values for the new compounds compared to the controls would indicate potent inhibition of the target kinases.
Cell-Based Assays for Target Engagement and Functional Effects
Moving from a cell-free system to a cellular context is crucial to confirm that the compounds can engage their targets within a biological system and elicit a functional response.
Objective: To assess the cytotoxic and anti-proliferative effects of the new compounds on cancer cell lines with known kinase dependencies.
Experimental Protocol: MTT Cell Viability Assay [19][20][21][22][23]
-
Cell Seeding:
-
Seed cancer cells (e.g., A431 for EGFR, HUVEC for VEGFR, HT-29 for Src) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the new compounds and control inhibitors for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Expected Outcome: Potent reduction in cell viability in a dose-dependent manner will confirm the anti-proliferative activity of the new compounds.
Objective: To directly measure the inhibition of target kinase phosphorylation in treated cells.
Experimental Protocol: Western Blot for Phospho-Kinases
-
Cell Treatment and Lysis:
-
Treat cancer cells with the new compounds or controls at their respective GI50 concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., phospho-EGFR, phospho-VEGFR2, phospho-Src) and the total form of the kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Expected Outcome: A significant decrease in the phosphorylation of the target kinases in cells treated with the new compounds will provide direct evidence of target engagement and inhibition.
In Vivo Efficacy Studies
The final preclinical validation step is to assess the anti-tumor efficacy of the new compounds in a living organism.
Objective: To evaluate the ability of the new compounds to inhibit tumor growth in a mouse xenograft model.
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Tumor Cell Implantation:
-
Subcutaneously implant cancer cells (e.g., A431) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, new compound, positive control inhibitor).
-
-
Drug Administration:
-
Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and immunohistochemical analysis to assess target modulation and effects on tumor morphology.
-
Expected Outcome: Significant inhibition of tumor growth in the mice treated with the new compounds compared to the vehicle control group, with an efficacy comparable or superior to the positive control, will demonstrate in vivo anti-tumor activity.
Data Presentation and Visualization
For clear and concise communication of the experimental results, all quantitative data should be summarized in tables. Visual representations of key pathways and workflows can further enhance understanding.
Data Summary Tables
| Compound | Kinase IC50 (nM) | Cell Viability GI50 (µM) | In Vivo Tumor Growth Inhibition (%) |
| EGFR | VEGFR2 | Src | |
| New Compound 1 | |||
| New Compound 2 | |||
| Erlotinib | |||
| Vandetanib | |||
| Bosutinib |
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway inhibition by this compound compounds.
Experimental Workflow Diagram
Caption: Stepwise workflow for the validation of the mechanism of action.
Conclusion
The validation of the mechanism of action is a critical step in the development of new anticancer agents. The systematic and comparative approach outlined in this guide provides a robust framework for characterizing novel this compound-based compounds. By combining in vitro biochemical and cell-based assays with in vivo efficacy studies, researchers can generate the comprehensive data package required to support the continued development of these promising therapeutic candidates. The insights gained from these studies will not only elucidate the specific molecular targets but also inform the selection of patient populations most likely to benefit from these new agents, ultimately advancing the goal of personalized cancer medicine.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 9. Vandetanib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 11. What is Vandetanib used for? [synapse.patsnap.com]
- 12. oncolink.org [oncolink.org]
- 13. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Bosutinib - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. minicule.com [minicule.com]
- 17. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 18. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
head-to-head comparison of different palladium catalysts for 4-Chloro-5,8-difluoroquinoline cross-coupling
An Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Chloro-5,8-difluoroquinoline
Introduction: The Significance of the Quinoline Scaffold
The 5,8-difluoroquinoline moiety is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into a range of therapeutic agents. The C4 position of this nucleus is a primary target for functionalization to modulate biological activity, making the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this site a critical endeavor. This compound serves as a key, commercially available starting material for these transformations.
However, the palladium-catalyzed cross-coupling of heteroaryl chlorides, particularly electron-deficient ones like this compound, presents a significant challenge compared to their bromide or iodide counterparts. The high bond dissociation energy of the C-Cl bond makes the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—kinetically demanding.[1] This guide provides a head-to-head comparison of various palladium catalyst systems for the successful cross-coupling of this challenging substrate, offering field-proven insights and detailed experimental protocols for researchers.
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions fundamentally operate through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is key to rational catalyst selection.
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling. The efficiency of each step is highly dependent on the choice of ligand (L), substrate (Ar-X), and coupling partner (R-M or amine).
For challenging substrates like this compound, the oxidative addition of the C-Cl bond to the Pd(0) center is particularly difficult. Success hinges on using catalyst systems that can overcome this barrier.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[4][5] For chloroquinolines, the choice of ligand is paramount.
Catalyst System Comparison
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Remarks |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | ~60-75 | "Traditional" catalyst; often requires higher temperatures and longer reaction times.[6] Suitable for activated chlorides but may struggle with steric hindrance. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >90 | SPhos is a bulky, electron-rich Buchwald ligand designed to accelerate oxidative addition and reductive elimination.[7] Generally provides higher yields in shorter times. |
| [Pd(IPr)Cl₃] (PEPPSI-IPr) (2 mol%) | K₃PO₄ | THF | 80 | 6 | >95 | N-Heterocyclic Carbene (NHC) ligands form very stable and highly active catalysts.[8][9] Excellent for challenging C-Cl bond activation. |
Expert Analysis
While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos) or N-heterocyclic carbenes (NHCs) like IPr consistently outperform them for heteroaryl chlorides.[1][10] These ligands stabilize the monoligated L₁Pd(0) species, which is believed to be the highly active species in the oxidative addition step.[2] The increased electron density on the palladium center facilitates the cleavage of the strong C-Cl bond, while the steric bulk of the ligand promotes the final, product-releasing reductive elimination step.[9]
Representative Protocol: Suzuki-Miyaura Coupling with a PEPPSI-IPr Catalyst
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (199 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride, 13.5 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add 5 mL of anhydrous, degassed tetrahydrofuran (THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to couple amines with aryl halides.[11][12] The choice of ligand is critical and has evolved through several "generations" of catalysts.[7]
Catalyst System Comparison
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Remarks |
| Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 18 | ~50-70 | A second-generation system using a bidentate phosphine ligand.[11] Effective, but can be slow and less general than modern systems. |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₂CO₃ | t-Amyl alcohol | 110 | 3 | >95 | XPhos is a highly effective, sterically demanding Buchwald ligand for C-N coupling, especially with aryl chlorides.[12] |
| Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 5 | >90 | RuPhos is particularly effective for the coupling of secondary amines with aryl chlorides.[12] |
Expert Analysis
For the amination of an electron-deficient substrate like this compound, first-generation catalysts are generally ineffective. Second-generation catalysts using bidentate ligands like BINAP offer an improvement but are often superseded by modern bulky monophosphine ligands (the "Buchwald ligands").[12] Ligands like XPhos and RuPhos create a sterically hindered yet electronically rich coordination sphere around the palladium, which is ideal for promoting the challenging oxidative addition and preventing β-hydride elimination, a common side reaction.[11] The choice between XPhos and RuPhos may depend on the specific amine coupling partner, with RuPhos often showing superior performance for secondary amines.
Representative Protocol: Buchwald-Hartwig Amination with an XPhos-based Catalyst
This protocol describes the coupling of this compound with morpholine.
-
Vessel Preparation: To an oven-dried vial equipped with a stir bar, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Reagent Addition: Seal the vial with a septum, and purge with argon. Add this compound (199 mg, 1.0 mmol), followed by t-amyl alcohol (4 mL) and morpholine (105 µL, 1.2 mmol).
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 3 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the aminated product.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[13]
Catalyst System Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Remarks |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 60 | 8 | ~70-85 | The classic Sonogashira conditions. Generally reliable but can suffer from alkyne homocoupling (Glaser coupling) due to the copper co-catalyst.[14] |
| Pd(OAc)₂ (2 mol%) / Xantphos (3 mol%) | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | >90 | A copper-free variant. Xantphos, a ligand with a large bite angle, can facilitate the reaction without a copper co-catalyst, preventing homocoupling. |
Expert Analysis
While the traditional Pd/Cu system is often the first choice, the copper co-catalyst can lead to the formation of undesired alkyne homodimers, complicating purification. For high-value substrates, a copper-free protocol is often preferable.[13] Catalyst systems using specific bidentate ligands like Xantphos can promote the catalytic cycle efficiently without copper, leading to cleaner reactions and higher yields of the desired product.
Representative Protocol: Copper-Free Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
-
Vessel Preparation: In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (17.3 mg, 0.03 mmol), and cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol) to a vial.
-
Reagent Addition: Add this compound (199 mg, 1.0 mmol) and 3 mL of anhydrous 1,4-dioxane.
-
Final Addition: Add phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 100 °C for 6 hours.
-
Work-up: After cooling, dilute the reaction with dichloromethane and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the crude material by column chromatography on silica gel.
Catalyst Screening Workflow
For novel or particularly challenging transformations, a systematic approach to catalyst screening is essential.
Figure 2: A systematic workflow for screening and optimizing palladium catalysts for a new cross-coupling reaction.
Conclusion
The cross-coupling of this compound is a challenging but achievable transformation that unlocks access to a wide array of valuable compounds. While traditional palladium catalysts can provide moderate success, superior results in terms of yield, reaction time, and substrate scope are consistently achieved with modern catalyst systems. For C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings, systems based on bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes are the clear front-runners. For C-C (Sonogashira) couplings, copper-free methods employing specialized bidentate ligands offer a cleaner and often more efficient alternative to classic conditions. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, researchers can confidently and effectively functionalize this important heterocyclic core.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 4-Chloro-5,8-difluoroquinoline Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, a molecule's metabolic stability is a pivotal determinant of its ultimate success or failure.[1] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2][3] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to insufficient therapeutic exposure and necessitating frequent, high doses that can increase the risk of adverse effects.[1] Therefore, early-stage assessment of metabolic stability is not just a screening step but a foundational component of rational drug design, enabling chemists to build metabolic resilience into their lead candidates.[4][5]
The liver is the primary site of drug metabolism, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the clearance of the majority of orally administered drugs.[3][4] Heterocyclic scaffolds like quinoline are common in medicinal chemistry but are often susceptible to CYP-mediated oxidation.[6][7] The novel series of 4-Chloro-5,8-difluoroquinoline derivatives represents a strategic effort to mitigate this. The electron-withdrawing chloro and fluoro substituents are intentionally incorporated to "shield" the quinoline core, a common strategy to block sites of metabolism and enhance stability.
This guide provides an in-depth comparison of the metabolic stability of several novel this compound derivatives. We will detail the gold-standard in vitro methodology—the Liver Microsomal Stability Assay—explaining not just the "how" but the critical "why" behind each step. By comparing the stability of these systematically modified compounds, we can derive crucial structure-activity relationships (SAR) to guide the next phase of drug optimization.
Experimental Framework: The Liver Microsomal Stability Assay
To evaluate metabolic stability, we turn to a robust, high-throughput in vitro tool: the liver microsomal stability assay.[8] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[8][9] They are a rich source of Phase I metabolic enzymes, particularly the CYP450 family, making them an excellent and cost-effective model for predicting hepatic clearance.[8][9][10][11]
The fundamental principle is straightforward: incubate the test compound with liver microsomes and a necessary cofactor (NADPH) that initiates the enzymatic reactions.[8][12] By measuring the rate at which the parent compound disappears over time, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[8][12]
Workflow for Liver Microsomal Stability Assay
dot
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate. This buffer system maintains a physiological pH crucial for optimal enzyme activity.
-
Test & Control Compounds: Prepare 1 mM stock solutions in DMSO. For this study, we use:
-
Test Compounds: FQ-1 (Parent), FQ-2 (Methoxy), FQ-3 (Amine)
-
Positive Control (High Clearance): Verapamil (A well-characterized CYP3A4 substrate that should be rapidly metabolized).
-
Positive Control (Low Clearance): Warfarin (A compound known for its greater metabolic stability).
-
-
Cofactor Solution: Prepare an NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system continuously regenerates the NADPH consumed during the reaction, ensuring the cofactor is not rate-limiting.
-
Human Liver Microsomes (HLM): Use pooled HLM from multiple donors (e.g., >15 donors) to average out inter-individual variability in enzyme expression.[9] Thaw on ice immediately before use.
2. Incubation Procedure:
-
Causality: The entire procedure is performed in a 96-well plate to facilitate high-throughput processing.
-
Step 1: Reaction Mixture Preparation: In each well, combine phosphate buffer and HLM (to a final protein concentration of 0.5 mg/mL).
-
Step 2: Pre-incubation: Add the test/control compound to the wells (final concentration 1 µM; final DMSO concentration ≤ 0.1% to prevent solvent-induced enzyme inhibition). Agitate and pre-incubate the plate at 37°C for 5-10 minutes. This step allows the compounds to equilibrate with the microsomal environment before the reaction starts.
-
Step 3: Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0 .
-
Step 4: Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).
-
Trustworthiness: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and it extracts the remaining compound and IS from the matrix.[8] The IS is a structurally similar but distinct molecule used to correct for variations in sample processing and instrument response.
-
3. Negative Control (Self-Validation):
-
For each compound, run a parallel incubation at the final time point (60 minutes) without the NADPH regenerating system ("-NADPH" control). Any compound loss in this well is due to non-enzymatic degradation or non-specific binding, not CYP metabolism. A valid assay requires >80% of the compound to remain in the -NADPH control.
4. Sample Analysis by LC-MS/MS:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14] LC-MS/MS provides the high sensitivity and selectivity required to accurately measure compound concentrations in a complex biological matrix.[13]
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the resulting line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass)
-
Results: A Comparative Analysis
The metabolic stability of three hypothetical derivatives was assessed alongside the parent scaffold and standard controls.
| Compound ID | R-Group on Quinoline Ring | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Controls | ||||
| Verapamil | N/A | 8.5 | 81.5 | High Clearance / Low Stability |
| Warfarin | N/A | > 60 | < 11.5 | Low Clearance / High Stability |
| Test Compounds | ||||
| FQ-1 | -H | 45.2 | 15.3 | Moderate Stability |
| FQ-2 | -OCH₃ | 19.8 | 35.0 | Moderate-High Clearance |
| FQ-3 | -NH₂ | > 60 | < 11.5 | High Stability |
Discussion and Mechanistic Interpretation
The results provide clear insights into the structure-stability relationship for this this compound series.
-
The Protective Effect of Halogenation: The parent scaffold, FQ-1, exhibits moderate stability. The presence of the two fluorine atoms at positions 5 and 8 and the chlorine at position 4 effectively "hardens" the molecule against oxidative metabolism compared to an unsubstituted quinoline, which is known to be metabolized at several positions.[6][7]
-
Impact of Electron-Donating Groups:
-
FQ-2 (-OCH₃): The introduction of a methoxy group significantly decreased metabolic stability (t½ of 19.8 min) compared to the parent FQ-1. This is a classic outcome. The methoxy group is highly susceptible to O-dealkylation, a common metabolic pathway mediated by CYPs. Furthermore, as an electron-donating group, it can increase the electron density of the aromatic ring system, making it more prone to oxidative attack.
-
FQ-3 (-NH₂): Conversely, the primary amine at the same position resulted in a dramatic increase in stability (t½ > 60 min), placing it in the high stability category alongside the control, Warfarin. While amines can be sites of metabolism, in this specific chemical context, the amine group may be sterically hindered or its electronic properties may not favor CYP binding and turnover. It is also possible that the primary site of metabolism for FQ-1 was not this position, and the amine group's electronic influence reduces reactivity elsewhere on the scaffold.
-
Hypothesized Metabolic Pathways
dot
Caption: Hypothesized metabolic fates of the quinoline derivatives.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of the this compound scaffold. The in vitro liver microsomal assay serves as an indispensable tool, providing rapid and reliable data to inform medicinal chemistry efforts.[8][15]
Our findings indicate that while the core scaffold is moderately stable, the addition of an O-methoxy group creates a significant metabolic liability. In contrast, an amino substitution at the same position confers exceptional stability. This provides a clear directive for lead optimization: prioritize analogues that avoid metabolically labile groups like small O-alkyl substituents and explore further modifications around the stable amino-substituted series.
The next logical steps would involve expanding this analysis to include microsomes from other species (e.g., rat, dog) to assess interspecies differences and conducting metabolite identification studies to confirm the hypothesized metabolic pathways. By integrating metabolic stability assessment early and iteratively, we can significantly increase the probability of advancing drug candidates with favorable pharmacokinetic profiles.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. mercell.com [mercell.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-5,8-difluoroquinoline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 4-Chloro-5,8-difluoroquinoline requires a thorough understanding of their properties to mitigate risks during their use and, critically, through their entire lifecycle to final disposal. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed to supplement, not replace, the specific Safety Data Sheet (SDS) for the material and your institution's mandatory Environmental Health and Safety (EHS) protocols.
Core Principles: Hazard Assessment and Disposal Causality
This compound is a halogenated aromatic heterocyclic compound. From a disposal perspective, its chemical structure dictates the necessary precautions and methodologies. The presence of chlorine and fluorine atoms on an aromatic ring system places it in a category of chemicals that require specialized disposal to prevent the formation of persistent and toxic byproducts.
Primary Hazards of Analogue Compounds: While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar chloro- and fluoro- quinolines necessitate a cautious approach. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1][2][3].
-
Toxicity: Harmful if swallowed or in direct contact with skin.
-
Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic life and may persist in the environment; therefore, release to the environment must be avoided[4].
The Causality Behind Disposal Method Selection: The fundamental principle for disposing of halogenated organic compounds is complete thermal destruction. High-temperature incineration is the environmentally preferred and often legally mandated method[5][6]. The rationale is twofold:
-
Destruction of Precursors: Incomplete or low-temperature combustion of chlorinated aromatic compounds can lead to the formation of highly toxic and environmentally persistent products of incomplete combustion (PICs), such as dioxins and furans[7][8].
-
Acid Gas Neutralization: Controlled high-temperature incineration facilities are equipped with sophisticated flue gas cleaning systems ("scrubbers") that neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) generated from the combustion of halogens[9].
Landfilling of such materials is severely restricted by regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) due to the risk of leaching into soil and groundwater[10][11].
Immediate Safety & Handling Protocols for Waste Generation
Proper disposal begins with safe handling and accumulation at the point of generation. Adherence to these protocols minimizes immediate exposure risks and prevents chemical incompatibilities.
Personal Protective Equipment (PPE) Requirements: A summary of the necessary PPE for handling this compound waste is provided below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consult manufacturer recommendations for breakthrough time. | Prevents skin contact and irritation[1]. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles (EN 166 or ANSI Z87.1 standard)[1][12]. | Protects eyes from splashes or airborne dust particles. |
| Skin/Body Protection | Standard laboratory coat. Long-sleeved clothing should be worn. | Minimizes the risk of accidental skin exposure. |
| Respiratory | Not typically required for small-scale use in a well-ventilated area. Use a NIOSH-approved respirator for large spills or poor ventilation. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation[2][3]. |
Small Spill and Contamination Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain and Absorb: For a solid spill, carefully sweep the material to avoid creating dust. Place into a designated waste container.
-
Decontaminate: Clean the spill area with soap and plenty of water[13].
-
Collect Waste: All contaminated cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste along with the spilled chemical.
Step-by-Step Disposal Workflow
Disposal of this compound is a regulated process that must be managed through your organization's official channels.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine the nature of the waste. Is it unused pure compound, contaminated labware (pipette tips, vials), or a solution in a solvent?
-
Segregate at the Source: This is a critical step. Establish a dedicated, clearly labeled waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals[10]. Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.
Step 2: Proper Containerization and Labeling
-
Use an Appropriate Container: Waste must be collected in a chemically compatible container with a tightly sealing lid to prevent leaks or the release of vapors[3].
-
Label Correctly: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List any other components (e.g., solvents) by percentage.
-
The specific hazard characteristics (e.g., Irritant, Toxic).
-
The accumulation start date.
-
Step 3: Contact Your Environmental Health & Safety (EHS) Office
-
Do Not Dispose Independently: You must not dispose of this chemical in the standard trash, down the drain, or via any other unregulated route[14]. This is unsafe, environmentally harmful, and a violation of federal and local regulations.
-
Arrange for Pickup: Follow your institution's established procedure for hazardous waste pickup. Your EHS department is trained to manage the logistics of consolidation, transport, and final disposal with certified hazardous waste management vendors.
Step 4: Documentation and Record-Keeping
-
Maintain Records: Keep a log of the waste generated, including the chemical name, quantity, and date it was placed in the accumulation container.
-
Waste Manifest: For the final off-site shipment, a hazardous waste manifest will be created by your EHS office or the disposal vendor. This document tracks the waste from your facility to its ultimate destination, ensuring a complete chain of custody as required by law.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. luxembourg.co.il [luxembourg.co.il]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Flame retardant - Wikipedia [en.wikipedia.org]
- 8. CDC - Chemical Weapons Elimination - Incinerator Air Emissions [archive.cdc.gov]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. codes.findlaw.com [codes.findlaw.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. fishersci.com [fishersci.com]
- 13. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 14. Pool Chemical Disposal | Rumpke [rumpke.com]
Personal protective equipment for handling 4-Chloro-5,8-difluoroquinoline
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-Chloro-5,8-difluoroquinoline. Given that the toxicological properties of this specific compound are not extensively documented, we will operate under the principle of ALARA (As Low As Reasonably Achievable) concerning exposure. The following protocols are synthesized from best practices for handling analogous halogenated quinolines and are designed to ensure maximum safety for all laboratory personnel.
Hazard Assessment: Understanding the Risk
While specific data for this compound is limited, data from structurally similar compounds indicate a clear hazard profile.[1] The primary risks involve irritation and potential harm upon contact, ingestion, or inhalation.[2][3] A conservative approach, assuming the compound is hazardous, is mandatory.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Type | Potential Effect | Rationale / Source Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Based on data for 4-Chloro-8-fluoro-2-methylquinoline.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Based on data for 7-Chloro-4,4-difluoroisoquinoline and 4-Chloroquinoline.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[2][3] | Based on data for multiple related quinolines.[2][3][5] |
| Respiratory Irritation | May cause respiratory irritation, especially if handled as a dust or aerosol.[3] | Based on data for 7-Chloro-4,4-difluoroisoquinoline.[3] |
Due to the lack of comprehensive toxicological investigation, it is prudent to treat this compound as potentially having unknown chronic effects.[1] Therefore, minimizing exposure through engineering controls and robust Personal Protective Equipment (PPE) is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and the chemical. All handling of this compound must be performed within a certified chemical fume hood to control airborne particulates and vapors.[6]
Table 2: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Standard/Specification | Justification |
| Eyes/Face | Tightly-fitting safety goggles with side shields. | EN 166 (EU) or ANSI Z87.1 (US).[2][7] | Protects against dust particles and potential splashes. The compound is a suspected severe eye irritant.[2][3] |
| Face shield (in addition to goggles). | ANSI Z87.1 | Required when there is a significant risk of splashing or aerosol generation.[7] | |
| Hands | Chemically resistant, disposable gloves (Nitrile or Neoprene recommended).[6] | ASTM D6978 (for chemotherapy drugs) provides a good benchmark for resistance. | Prevents dermal contact. Quinolines can cause skin irritation.[3][4] Double-gloving is recommended for extended procedures. |
| Body | Flame-resistant laboratory coat, fully buttoned. | Nomex® or similar.[7] | Protects skin and personal clothing from contamination.[6] |
| Chemical-resistant apron. | N/A | Recommended for procedures involving larger quantities or a high risk of splashes.[6] | |
| Respiratory | N/A (if used in a fume hood). | N/A | A certified chemical fume hood is the primary engineering control for respiratory protection.[6] |
| NIOSH-approved respirator with organic vapor/particulate cartridges. | NIOSH (US) | Required if a fume hood is not available, if engineering controls fail, or during a large spill clean-up.[6][7] | |
| Feet | Closed-toe, closed-heel shoes made of a non-porous material. | N/A | Protects feet from spills.[7][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes the risk of exposure and contamination.
Step 1: Pre-Handling Preparation
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.
-
Verify Controls: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and place them in the fume hood to minimize traffic in and out of the designated area.[6]
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[3]
-
Don PPE: Put on all required PPE as detailed in Table 2 before approaching the designated handling area.
Step 2: Handling the Compound (Weighing & Transfer)
-
Minimize Dust: As this compound is a solid, handle it gently to prevent the formation of airborne dust.[1] Use a micro-spatula for transfers.
-
Containment: Perform all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood.
-
Labeling: Ensure any container holding the compound is clearly and accurately labeled.[6]
-
Sealing: Keep the primary container sealed whenever not in active use.[1]
Step 3: Post-Experiment Decontamination & Cleanup
-
Surface Decontamination: Wipe down all surfaces and equipment that came into contact with the compound. Use a solvent such as ethanol or isopropanol, followed by a soap and water wash.[6]
-
Waste Segregation: All disposable items, including gloves, weigh papers, and contaminated paper towels, must be collected in a designated, sealed hazardous waste container.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Emergency & Disposal Procedures
Accidental Exposure Protocol
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Management
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Assess: For a small spill within a fume hood, trained personnel with appropriate PPE (including respiratory protection if necessary) can proceed. For large spills, evacuate the lab and contact the institutional safety office.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material without creating dust and place it into a sealed, labeled container for hazardous waste.[1][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal Plan
-
Chemical Waste: Unused this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[10]
-
Contaminated Materials: All items that have come into direct contact with the compound, including gloves, pipette tips, and cleaning materials, are considered hazardous waste.[6]
-
Containerization: Place all waste in a robust, sealed, and clearly labeled container. Follow all institutional and local regulations for hazardous waste disposal.[4][11]
Visual Workflow Guides
PPE Selection Workflow
Caption: PPE Selection workflow for handling this compound.
Spill Response Decision Tree
References
- 1. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
